HDAC8-IN-8
Description
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
N-hydroxy-4-methoxy-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H15NO4/c1-19-13-8-7-12(15(17)16-18)9-14(13)20-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,16,17) |
InChI Key |
IGVRDNCZCPXENL-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HDAC8-IN-20a; HDAC8 IN 20a; HDAC8IN20a; HDAC8 inhibitor-20a; HDAC8 inhibitor 20a; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Novel Class of Selective HDAC8 Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and synthesis of a novel class of potent and selective Histone Deacetylase 8 (HDAC8) inhibitors. This work is primarily based on the findings reported by Tang, W., et al. in "Discovery of histone deacetylase 8 selective inhibitors." While the specific compound "HDAC8-IN-8" is not explicitly named in this seminal paper, it is understood to belong to the family of acylhydrazone-based inhibitors discovered through the high-throughput screening approach detailed herein. This guide will use representative examples from the publication, such as A8B4, to illustrate the core concepts of discovery, synthesis, and biological evaluation.
Introduction to HDAC8 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation leads to chromatin condensation and transcriptional repression.[2] HDAC8, a Class I HDAC, has emerged as a significant therapeutic target due to its overexpression and association with various diseases, including cancer (particularly neuroblastoma and T-cell lymphomas), and developmental disorders like Cornelia de Lange Syndrome.[3] Unlike other Class I HDACs, HDAC8 possesses unique structural features in its active site, offering an opportunity for the development of highly selective inhibitors with potentially fewer off-target effects.[3]
Discovery of a Novel Class of HDAC8 Inhibitors
A novel and efficient method for the discovery of HDAC8-selective inhibitors was developed, employing a high-throughput synthesis and screening approach.[1] This strategy was centered around the synthesis of a library of candidate HDAC inhibitors in 96-well plates, which were then directly used in biochemical assays without the need for purification.[1]
The design of the inhibitor library was based on the established pharmacophore model for HDAC inhibitors, which consists of a "cap" group, a "linker," and a zinc-binding group (ZBG). In this case, a hydroxamic acid moiety, a known zinc-chelating group, was incorporated into the biasing element of the synthesized compounds.[1]
The core of the discovery process involved the coupling of two sets of building blocks: a diverse panel of aldehydes (capping groups) and a series of bifunctional biasing reagents containing both a hydrazide and a hydroxamic acid group.[1] The condensation reaction between the aldehydes and hydrazides in DMSO efficiently produced a library of acylhydrazones.[1]
This high-throughput screening of the unpurified compound library against HDAC2, HDAC3, and HDAC8 led to the identification of several potent and selective HDAC8 inhibitors, including the notable compounds A8B4, A12B4, and A14B4.[1]
Discovery Workflow
The logical workflow for the discovery of these novel HDAC8 inhibitors is depicted in the following diagram.
Synthesis of Acylhydrazone-Based HDAC8 Inhibitors
The synthesis of the acylhydrazone-based HDAC8 inhibitors is a straightforward and efficient one-step condensation reaction. The general synthetic scheme is presented below.
General Synthetic Protocol
An aldehyde (1 equivalent) and a hydrazide-hydroxamic acid derivative (1 equivalent) are mixed in dimethyl sulfoxide (DMSO). The reaction proceeds at room temperature to yield the corresponding acylhydrazone. The resulting DMSO solution of the product, with water as the only byproduct, can be used directly for biological screening.[1]
For the synthesis of specific aldehydes that are not commercially available, a two-step process can be employed where a primary alcohol is first oxidized to the corresponding aldehyde using a polymer-supported oxidation reagent. The excess reagent is then removed by simple filtration.[1]
Quantitative Data and Structure-Activity Relationship
The screening of the synthesized library provided valuable quantitative data on the potency and selectivity of these novel inhibitors. The half-maximal inhibitory concentrations (IC50) for several compounds were determined against HDAC2, HDAC3, and HDAC8.
| Compound | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC8 IC50 (µM) |
| A8B4 | > 50 | > 50 | 0.23 |
| A12B4 | > 50 | > 50 | 0.13 |
| A14B4 | > 50 | > 50 | 0.16 |
| Data extracted from Tang, W., et al. (2011) |
The data clearly demonstrates the high selectivity of these compounds for HDAC8 over other Class I HDACs. The consistent selectivity of compounds derived from the biasing reagent B4 suggests that this particular scaffold is biased towards HDAC8 inhibition.[1]
Experimental Protocols
High-Throughput Synthesis of Acylhydrazone Library
-
Preparation of Aldehyde and Hydrazide Stock Solutions: Stock solutions of the aldehyde and hydrazide-hydroxamic acid building blocks are prepared in DMSO.
-
Reaction Setup: In a 96-well plate, equimolar amounts of the aldehyde and hydrazide stock solutions are mixed in each well.
-
Incubation: The plate is incubated at room temperature to allow the condensation reaction to proceed to completion.
-
Direct Use: The resulting DMSO solution of the acylhydrazone library is used directly in the biochemical assays without further purification.[1]
HDAC Enzymatic Assay
The inhibitory activity of the synthesized compounds was assessed using established biochemical assays for HDAC2, HDAC3, and HDAC8. A general protocol for a fluorogenic HDAC assay is as follows:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic acetylated peptide substrate are prepared in assay buffer.
-
Compound Incubation: The synthesized compounds (from the DMSO library plates) are pre-incubated with the HDAC enzyme in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Development: After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader, which is proportional to the HDAC activity.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from dose-response curves.
Mechanism of Action and Signaling Pathways
HDAC8 inhibitors exert their effects by binding to the active site of the HDAC8 enzyme, thereby preventing the deacetylation of its substrates. This leads to an accumulation of acetylated proteins, including both histone and non-histone targets. The increased acetylation of histones results in a more relaxed chromatin structure, leading to the reactivation of silenced tumor suppressor genes.[1]
The inhibition of HDAC8 has been shown to impact several critical cellular signaling pathways involved in cell proliferation, differentiation, and apoptosis.[4]
Conclusion
The discovery of this novel class of acylhydrazone-based HDAC8 inhibitors represents a significant advancement in the development of selective epigenetic therapies. The high-throughput synthesis and screening methodology provides a powerful platform for the rapid identification of potent and isoform-selective inhibitors. The detailed understanding of the synthesis, quantitative activity, and mechanism of action of these compounds, as exemplified by A8B4, will aid researchers and drug development professionals in the further exploration and optimization of this promising class of therapeutic agents.
References
A Technical Guide to the Biological Activity of Selective HDAC8 Inhibitors
Disclaimer: Extensive research did not yield specific information on a compound named "HDAC8-IN-8." It is possible that this is an internal designation, a novel compound not yet in public literature, or a misnomer. This guide will, therefore, focus on the biological activity of well-characterized, selective inhibitors of Histone Deacetylase 8 (HDAC8), providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Histone Deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation process leads to chromatin condensation and transcriptional repression.[2][3][4] Dysregulation and overexpression of HDAC8 are implicated in the progression of various cancers, including neuroblastoma, T-cell lymphoma, and glioma, making it a compelling therapeutic target.[5][2] Selective HDAC8 inhibitors are being developed to modulate its activity for therapeutic benefit, aiming for greater efficacy and reduced toxicity compared to pan-HDAC inhibitors.[4][6][7]
Mechanism of Action
HDAC8 inhibitors primarily function by binding to the active site of the enzyme, preventing it from deacetylating its substrates.[2] The active site contains a critical zinc ion (Zn²⁺) required for catalysis.[2][3] Many inhibitors possess a zinc-binding group, such as a hydroxamic acid, which chelates this zinc ion, effectively blocking the enzyme's catalytic function.[2][8]
This inhibition leads to the hyperacetylation of HDAC8 substrates. While HDAC8 can deacetylate core histones in vitro, its activity in vivo appears more directed towards non-histone proteins.[5][9] Key non-histone substrates include:
-
SMC3 (Structural Maintenance of Chromosomes 3): A component of the cohesin complex, crucial for sister chromatid cohesion during cell division.[5][10]
-
p53: A tumor suppressor protein whose expression is regulated by HDAC8.[5][1][11]
-
α-tubulin: Involved in microtubule organization and cell migration.[5]
-
Cortactin: An actin-binding protein involved in cell motility.[4][12]
By preventing the deacetylation of these substrates, HDAC8 inhibitors can induce a range of cellular effects, including cell cycle arrest, differentiation, and apoptosis, thereby impeding tumor growth and progression.[5][2][6]
Quantitative Data Presentation
The potency and selectivity of various HDAC8 inhibitors have been quantified through numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.
| Inhibitor | HDAC8 IC₅₀ (nM) | Selectivity Profile | Reference Compound(s) |
| PCI-34051 | 10 | >200-fold selective over other HDACs. | SAHA (IC₅₀ = 410 nM) |
| ITF3056 | N/A | Described as a specific HDAC8 inhibitor. | ITF2357 (pan-HDAC inhibitor) |
| OJI-1 (16) | 0.8 | Highly selective for HDAC8. | - |
| Cpd2 | N/A | Selective for HDAC8. | - |
Note: Data is compiled from multiple sources. "N/A" indicates that a specific IC₅₀ value was not provided in the referenced search results, though the compound was characterized as a selective inhibitor.
Experimental Protocols
HDAC8 Enzymatic Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ of an inhibitor against recombinant human HDAC8.
References
- 1. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HDAC8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. proteopedia.org [proteopedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 9. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC8 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of Selective HDAC8 Inhibition in Cancer Therapeutics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 8 (HDAC8) is a class I zinc-dependent enzyme that has emerged as a significant target in oncology. Its overexpression is correlated with poor prognosis in various cancers, including neuroblastoma, breast cancer, and T-cell lymphomas. Selective inhibition of HDAC8 presents a promising therapeutic strategy to induce cancer cell death and inhibit proliferation with potentially fewer off-target effects than pan-HDAC inhibitors. This technical guide focuses on the function of selective HDAC8 inhibitors in cancer cells, using the well-characterized molecule PCI-34051 as a primary exemplar for "HDAC8-IN-1". We will delve into its mechanism of action, effects on cellular processes, and the signaling pathways it modulates, supported by quantitative data and detailed experimental protocols.
Introduction to HDAC8 in Cancer
Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation can lead to chromatin condensation and transcriptional repression of tumor suppressor genes, as well as altering the function of key proteins involved in cell proliferation and survival.[1][2] HDAC8, a unique class I HDAC, is implicated in the progression of numerous cancers through its role in cell cycle regulation, apoptosis, and DNA damage response.[1][3] Its aberrant expression or activity in tumor cells makes it an attractive target for therapeutic intervention.[4][5]
Mechanism of Action of Selective HDAC8 Inhibitors
Selective HDAC8 inhibitors, such as PCI-34051, exhibit a distinct mechanism of action compared to broader-spectrum HDAC inhibitors. PCI-34051 is a potent and specific inhibitor of HDAC8 with an in vitro IC50 of 10 nM. It displays high selectivity, being over 200-fold more selective for HDAC8 than for HDAC1 and HDAC6, and over 1000-fold more selective than for HDAC2, HDAC3, and HDAC10.[6][7]
The primary mechanism of action in sensitive cancer cells, particularly those of T-cell origin, involves the induction of caspase-dependent apoptosis through a unique signaling cascade.[8] Unlike many other HDAC inhibitors, PCI-34051 does not cause widespread histone or tubulin acetylation at concentrations effective for inducing apoptosis.[9] Instead, it triggers a phospholipase C-gamma 1 (PLCγ1)-dependent release of intracellular calcium from the endoplasmic reticulum. This is followed by cytochrome c release from the mitochondria, ultimately leading to the activation of caspases and programmed cell death.[8]
Effects on Cancer Cell Proliferation, Apoptosis, and Cell Cycle
Inhibition of Cell Proliferation
Selective inhibition of HDAC8 has demonstrated potent anti-proliferative effects in various cancer cell lines. The growth inhibitory effects are often cell-type specific, with T-cell derived malignancies showing particular sensitivity.[10] The half-maximal growth inhibition concentration (GI50) varies across different cancer types.
Induction of Apoptosis
A hallmark of selective HDAC8 inhibition is the induction of apoptosis. In sensitive cell lines, treatment with PCI-34051 leads to a significant increase in the apoptotic cell population, as measured by Annexin V staining.[4][9] This effect is caspase-dependent and is linked to the intracellular calcium mobilization pathway.[6][8]
Cell Cycle Arrest
HDAC inhibitors are known to induce cell cycle arrest.[11] While the primary effect of PCI-34051 in sensitive cells is apoptosis, effects on the cell cycle have also been observed. HDAC8 itself plays a role in cell cycle progression through its interaction with proteins like SMC3, a subunit of the cohesin complex.[12] Inhibition of HDAC8 can lead to cell cycle arrest, often at the G2/M phase, in certain cancer cell types.
Quantitative Data on HDAC8-IN-1 (PCI-34051) Activity
The following tables summarize the in vitro efficacy of PCI-34051 in various cancer cell lines.
Table 1: In Vitro Inhibitory Concentration of PCI-34051
| Parameter | Value | Notes |
| IC50 (HDAC8) | 10 nM | Cell-free enzymatic assay.[6] |
| Selectivity | >200-fold vs. HDAC1/6 | Highly selective for HDAC8.[7] |
| >1000-fold vs. HDAC2/3/10 |
Table 2: Growth Inhibition (GI50) and IC50 Values of PCI-34051 in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | p53 Status | GI50 (µM) | IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | Mutant | 2.4 - 4 | - | [10] |
| HuT78 | T-cell Lymphoma | Null | 2.4 - 4 | - | [10] |
| Molt-4 | T-ALL | Wild-type | 2.4 - 4 | - | [10] |
| TOV-21G | Ovarian Cancer | Wild-type | - | 9.73 | [3] |
| A2780 | Ovarian Cancer | Wild-type | - | 28.31 | [3] |
| COV318 | Ovarian Cancer | Mutant | - | 127.6 | [3] |
| COV362 | Ovarian Cancer | Mutant | - | 120.4 | [3] |
| OVCAR-3 | Ovarian Cancer | Mutant | 6 | - | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an inhibitor's function. Below are standard protocols for key in vitro assays.
Cell Viability and Proliferation Assay (CCK-8/Alamar Blue)
This assay measures the metabolic activity of cells, which correlates with cell number.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat cells with various concentrations of the HDAC8 inhibitor (e.g., PCI-34051) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or Alamar Blue reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or fluorescence (for Alamar Blue) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine GI50/IC50 values using non-linear regression analysis.[3][6]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 100 mm dish, incubate overnight, and treat with the inhibitor for 48 hours.[4]
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[4][9]
Western Blot Analysis
This technique is used to detect changes in protein levels and post-translational modifications.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-acetyl-p53, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ treated cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes at 4°C.[15]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[11][12]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.
-
Analysis: Acquire data on a flow cytometer and analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]
Conclusion
Selective HDAC8 inhibitors, exemplified by PCI-34051, represent a targeted approach to cancer therapy. Their unique mechanism of inducing apoptosis through PLCγ1 and calcium signaling in specific cancer types, such as T-cell malignancies, distinguishes them from pan-HDAC inhibitors. The provided data and protocols offer a foundational guide for researchers and drug developers to investigate the therapeutic potential of selective HDAC8 inhibition. Further research is warranted to explore synergistic combinations and expand the application of these inhibitors to a broader range of cancers.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. benchchem.com [benchchem.com]
- 14. Selective HDAC8 Inhibition Attenuates Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis via p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
The Role of HDAC8 Inhibition in Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent histone deacetylase that plays a pivotal role in the epigenetic regulation of gene expression. Unlike other class I HDACs, HDAC8 is located in both the nucleus and the cytoplasm and can function as a monomer. Its activity is not limited to histone proteins; a growing body of evidence highlights its critical role in deacetylating non-histone substrates, thereby influencing a wide array of cellular processes.[1][2] Dysregulation of HDAC8 has been implicated in various pathologies, including cancer, Cornelia de Lange Syndrome, and cardiac hypertrophy, making it an attractive target for therapeutic intervention.[3][4] This guide provides a comprehensive overview of the role of HDAC8 inhibition in gene expression, detailing its mechanisms of action, impact on signaling pathways, and the methodologies used to study its function.
Mechanism of Action of HDAC8
HDAC8 catalyzes the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation can lead to chromatin condensation and transcriptional repression when targeting histones.[2] However, the deacetylation of non-histone proteins by HDAC8 can have diverse effects on protein stability, activity, and localization, thereby modulating various signaling pathways.
Histone Substrates
While HDAC8 can deacetylate all core histones in vitro, its in vivo histone deacetylase activity has been a subject of debate. Some studies have shown that overexpression or inhibition of HDAC8 does not lead to significant global changes in histone acetylation. However, more specific analyses have identified H3K9ac and H3K27ac as preferential histone marks regulated by HDAC8, suggesting a more targeted role in histone modification than previously thought.[5]
Non-Histone Substrates
A significant aspect of HDAC8 function lies in its deacetylation of non-histone proteins. These substrates are involved in a multitude of cellular processes, and their deacetylation by HDAC8 can have profound effects on gene expression and cellular phenotype.
Key non-histone substrates of HDAC8 include:
-
p53: HDAC8 can deacetylate the tumor suppressor protein p53, leading to its inactivation and subsequent downregulation of p53 target genes involved in apoptosis and cell cycle arrest, such as CDKN1A (p21) and BAX.[1][5][6][7][8]
-
SMC3: Structural Maintenance of Chromosomes 3 (SMC3), a component of the cohesin complex, is a crucial substrate of HDAC8. Deacetylation of SMC3 is essential for proper sister chromatid cohesion and gene regulation. Mutations in HDAC8 that impair its ability to deacetylate SMC3 are a cause of Cornelia de Lange Syndrome.[1]
-
β-catenin: In the context of Wnt signaling, HDAC8 has been shown to promote the activation of β-catenin, a key transcriptional coactivator. This can occur through various mechanisms, including the regulation of proteins that control β-catenin stability, such as GSK3β.[9][10][11][12][13]
-
SMAD4: Within the TGF-β signaling pathway, HDAC8 can form a complex with SMAD3/4, leading to the repression of the SIRT7 gene. This, in turn, can affect the stability of SMAD4, a key mediator of TGF-β signaling.[2][14][15]
Impact of HDAC8 Inhibition on Gene Expression
Inhibition of HDAC8, either through small molecule inhibitors or genetic knockdown, leads to significant changes in the cellular transcriptome. The effects are context-dependent, varying with cell type and the specific inhibitor used. Generally, HDAC8 inhibition can lead to both the upregulation and downregulation of a diverse set of genes.
Quantitative Data on Gene Expression Changes
The following table summarizes representative data on changes in gene expression following HDAC8 inhibition or knockdown from various studies. It is important to note that the magnitude of change can vary significantly between different experimental systems.
| Gene | Cell Line/Model | Treatment | Fold Change | Reference |
| Upregulated Genes | ||||
| CDKN1A (p21) | Hematopoietic stem cells | Hdac8 deletion | Increased | [6] |
| BAX | Hematopoietic stem cells | Hdac8 deletion | Increased | [6] |
| PUMA | Hematopoietic stem cells | Hdac8 deletion | Increased | [6] |
| NOXA | Hematopoietic stem cells | Hdac8 deletion | Increased | [6] |
| FAM83G | Melanoma cells | HDAC8 overexpression | Increased | [16] |
| AXL | Melanoma cells | HDAC8 overexpression | Increased | [16] |
| Downregulated Genes | ||||
| SIRT7 | Breast cancer cells | HDAC8 inhibition (PCI-34051) | Decreased | [14] |
| PAI1 | Breast cancer cells | HDAC8 inhibition (PCI-34051) | Decreased | [14] |
| SLUG | Breast cancer cells | HDAC8 inhibition (PCI-34051) | Decreased | [14] |
| CTGF | Breast cancer cells | HDAC8 inhibition (PCI-34051) | Decreased | [14] |
| FN1 | Breast cancer cells | HDAC8 inhibition (PCI-34051) | Decreased | [14] |
| MLANA | Melanoma cells | HDAC8 overexpression | Decreased | [16] |
| DCT | Melanoma cells | HDAC8 overexpression | Decreased | [16] |
IC50 Values of Common HDAC8 Inhibitors
The potency of various HDAC8 inhibitors is a critical factor in their use as research tools and potential therapeutics. The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for several commonly used HDAC8 inhibitors.
| Inhibitor | IC50 (nM) for HDAC8 | Selectivity Profile | Reference |
| PCI-34051 | 10 | >200-fold selective over other HDACs | [17][18][19] |
| Cpd2 | 40 (in cells) | Selective for HDAC8 | [20] |
| 22d | ~4250 (in cells) | Selective for HDAC8 | [7] |
Signaling Pathways Modulated by HDAC8 Inhibition
HDAC8 is a key regulator of several critical signaling pathways that control cell fate and function. Inhibition of HDAC8 can therefore have a profound impact on these pathways and their downstream gene expression programs.
p53 Signaling Pathway
HDAC8 negatively regulates the p53 tumor suppressor pathway by directly deacetylating p53, which leads to its inactivation. Inhibition of HDAC8 restores p53 acetylation and its transcriptional activity, leading to the upregulation of p53 target genes such as CDKN1A (p21), BAX, and PUMA, which in turn induce cell cycle arrest and apoptosis.[1][5][6][7][8][21]
Wnt/β-catenin Signaling Pathway
HDAC8 has been shown to be a positive regulator of the canonical Wnt/β-catenin signaling pathway. It can promote the nuclear accumulation and activity of β-catenin, a key transcriptional co-activator in this pathway. The precise mechanism can involve the deacetylation of β-catenin itself or the regulation of other components of the β-catenin destruction complex, such as GSK3β.[1][9][10][11][12][13] Inhibition of HDAC8 can therefore lead to the downregulation of Wnt target genes, such as CCND1 (Cyclin D1).
TGF-β Signaling Pathway
HDAC8 is a crucial cofactor in the TGF-β signaling pathway. It can form a complex with the SMAD3/4 transcription factors. This complex can then bind to the promoter of target genes, such as SIRT7, leading to their transcriptional repression. The downregulation of SIRT7 can, in turn, affect the stability of SMAD4, creating a feedback loop that hyperactivates TGF-β signaling.[2][14][15] Inhibition of HDAC8 can disrupt this complex, leading to the upregulation of SIRT7 and the attenuation of TGF-β signaling.
Experimental Protocols
Studying the role of HDAC8 inhibition in gene expression requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
HDAC8 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HDAC8 in a cell-free system.
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds (HDAC8 inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC8 enzyme and the fluorogenic substrate to their working concentrations in assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions, followed by the diluted HDAC8 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of HDAC8 or to map the changes in histone modifications upon HDAC8 inhibition.
Materials:
-
Cells or tissues of interest
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and wash buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
HDAC8-specific antibody or antibody against a specific histone modification
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for NGS library preparation
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Fragment the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the fragmented chromatin with an antibody specific to HDAC8 or a histone mark of interest overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. HDAC8 regulates long-term hematopoietic stem-cell maintenance under stress by modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 11. researchgate.net [researchgate.net]
- 12. GSK3β Regulates a Novel β-Catenin Degradation Pathway via the GID Complex in Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC8 cooperates with SMAD3/4 complex to suppress SIRT7 and promote cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. app.synthesize.bio [app.synthesize.bio]
- 19. usiena-air.unisi.it [usiena-air.unisi.it]
- 20. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of HDAC8 Inhibition in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 8 (HDAC8), a class I histone deacetylase, has emerged as a critical regulator of cell cycle progression and a promising target for anti-cancer drug development. Its unique substrate specificity, particularly towards the non-histone protein SMC3, a core component of the cohesin complex, places it at the heart of sister chromatid cohesion and mitotic division. This technical guide provides an in-depth exploration of the mechanism by which HDAC8 influences the cell cycle and how its inhibition can lead to cell cycle arrest and apoptosis. We delve into the signaling pathways involved, present quantitative data on the effects of selective HDAC8 inhibitors, and provide detailed experimental protocols for researchers investigating this pivotal enzyme. While the specific compound "HDAC8-IN-8" remains uncharacterized in public literature, this guide will focus on the well-studied, selective HDAC8 inhibitor PCI-34051 and other relevant molecules to provide a comprehensive understanding of the therapeutic potential of targeting HDAC8.
The Core Mechanism: HDAC8 and the Cohesin Cycle
HDAC8 plays a pivotal role in the cell cycle primarily through its deacetylation of the Structural Maintenance of Chromosomes 3 (SMC3) protein[1][2][3]. SMC3 is a fundamental component of the cohesin complex, a ring-shaped protein structure essential for holding sister chromatids together after DNA replication in the S phase until their segregation during anaphase.
The acetylation of SMC3 by acetyltransferases like ESCO1 and ESCO2 during the S phase is a crucial step for the establishment of sister chromatid cohesion. For the cell to progress through mitosis and for the cohesin complex to be recycled for subsequent cell cycles, SMC3 must be deacetylated[1][2][4]. This is where HDAC8 exerts its key function. During anaphase, HDAC8 deacetylates SMC3, facilitating the removal of cohesin from the chromosomes and allowing for their proper segregation into daughter cells[1][2].
Inhibition of HDAC8 disrupts this critical step. The resulting hyperacetylation of SMC3 impairs the proper recycling of the cohesin complex, leading to defects in sister chromatid cohesion, mitotic arrest, and ultimately, cell death[1][4][5].
Consequences of HDAC8 Inhibition on Cell Cycle Progression
Selective inhibition of HDAC8 has been shown to induce cell cycle arrest, primarily at the G2/M phase or S phase, depending on the cell type and the specific inhibitor used[5][6][7]. This arrest is a direct consequence of the disruption of the cohesin cycle and the ensuing mitotic defects. Furthermore, prolonged cell cycle arrest often triggers apoptosis (programmed cell death).
Quantitative Effects of Selective HDAC8 Inhibitors
The potency of HDAC8 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for enzymatic activity and their growth inhibitory concentration (GI50) or IC50 for cell viability in various cell lines.
| Inhibitor | Cell Line | Assay | IC50 / GI50 | Reference |
| PCI-34051 | - | HDAC8 Enzymatic Assay | 10 nM | [8][9] |
| OVCAR-3 (Ovarian) | Cell Growth | 6 µM | [8] | |
| TOV-21G (Ovarian, p53 wt) | Cell Viability (72h) | ~10 µM | [10] | |
| A2780 (Ovarian, p53 wt) | Cell Viability (72h) | ~15 µM | [10] | |
| COV318 (Ovarian, p53 mut) | Cell Viability (72h) | > 20 µM | [10] | |
| COV362 (Ovarian, p53 mut) | Cell Viability (72h) | > 20 µM | [10] | |
| NCC-149 | - | HDAC8 Enzymatic Assay | Potent nM range | [11] |
| T-cell lymphoma lines | Cell Growth | More potent than NCC149 | [11] |
Cell Cycle Distribution Analysis:
While specific quantitative data for "this compound" is unavailable, studies on other selective HDAC8 inhibitors demonstrate a clear impact on cell cycle distribution. For instance, treatment with the HDAC8 inhibitor PCI-34051 has been shown to induce an accumulation of cells in the S phase[6][7]. Another selective inhibitor, NCC-149, has been reported to block the cell cycle at the G2/M phase and decrease the expression of cyclin A2 and cyclin B1[5].
| Inhibitor | Cell Line | Effect on Cell Cycle | Key Protein Changes | Reference |
| PCI-34051 | U-2 OS (Osteosarcoma) | S phase accumulation | - | [6][7] |
| NCC-149 | P19 (Embryonal carcinoma) | G2/M arrest | ↓ Cyclin A2, ↓ Cyclin B1 | [5] |
| HDAC8 siRNA | Gastric cancer cell lines | G0/G1 arrest | ↑ Cleaved caspase-3, ↑ Cleaved caspase-6 | [12] |
Signaling Pathways Modulated by HDAC8 Inhibition
The cellular response to HDAC8 inhibition is not solely dependent on SMC3 hyperacetylation. Other signaling pathways, notably the p53 tumor suppressor pathway, are also implicated.
The p53-p21 Axis
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Upon cellular stress, such as DNA damage, p53 is activated and can induce the transcription of target genes that mediate cell cycle arrest or apoptosis. One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1)[13][14]. p21 can bind to and inhibit the activity of cyclin-CDK complexes, such as Cyclin D/CDK4/6 and Cyclin E/CDK2, thereby halting cell cycle progression at the G1/S checkpoint.
Several studies have shown that HDAC inhibitors can activate the p53 pathway[13][15]. Inhibition of HDACs can lead to the hyper-acetylation and stabilization of p53, enhancing its transcriptional activity[13]. This, in turn, leads to the upregulation of p21, contributing to cell cycle arrest[16]. The response to HDAC8 inhibitors has been observed to be more pronounced in cancer cells with wild-type p53[10].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with an HDAC8 inhibitor using the MTT assay.
Materials:
-
HDAC8 inhibitor of interest
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the HDAC8 inhibitor for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO)[17].
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[18][19].
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[19].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[18].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
HDAC8 inhibitor
-
Cells treated as required
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest treated and control cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol details the detection of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p53, anti-Cyclin D1, anti-Cyclin B1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane[20][21].
-
Immunoblotting:
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system[20].
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The inhibition of HDAC8 presents a compelling strategy for anti-cancer therapy due to its critical role in cell cycle progression. The primary mechanism of action involves the disruption of the cohesin cycle through the hyperacetylation of SMC3, leading to mitotic catastrophe and cell death. Additionally, the activation of tumor suppressor pathways, such as the p53-p21 axis, further contributes to the anti-proliferative effects of HDAC8 inhibitors. While the identity of "this compound" remains elusive, the extensive research on selective inhibitors like PCI-34051 provides a strong foundation for the continued development of this class of drugs. Future research should focus on elucidating the full spectrum of HDAC8 substrates and their roles in cell cycle regulation, as well as exploring synergistic combinations of HDAC8 inhibitors with other anti-cancer agents to enhance therapeutic efficacy. The detailed protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing our understanding of HDAC8 and its potential in oncology.
References
- 1. Reversible acetylation of HDAC8 regulates cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Reversible acetylation of HDAC8 regulates cell cycle | EMBO Reports [link.springer.com]
- 5. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models [jci.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological activity of NCC149 derivatives as histone deacetylase 8-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The HDAC inhibitor depsipeptide transactivates the p53/p21 pathway by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pathological Role of HDAC8: Cancer and Beyond [mdpi.com]
- 16. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. origene.com [origene.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. ptglab.com [ptglab.com]
The Therapeutic Potential of HDAC8 Inhibition: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule "HDAC8-IN-8" was not identifiable in publicly available scientific literature. Therefore, this guide focuses on the well-characterized and highly selective Histone Deacetylase 8 (HDAC8) inhibitor, PCI-34051 , as a representative compound to explore the therapeutic potential of targeting this enzyme. The principles, protocols, and pathways described herein are broadly applicable to the study of selective HDAC8 inhibitors.
Executive Summary
Histone Deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a critical role in epigenetic regulation and the control of non-histone protein function.[1][2] Its aberrant expression and activity are implicated in a variety of malignancies, including T-cell lymphomas, neuroblastoma, acute myeloid leukemia (AML), and ovarian cancer, making it a compelling target for therapeutic intervention.[1][2] Selective inhibition of HDAC8 offers a promising strategy to circumvent the toxicities associated with pan-HDAC inhibitors. This guide provides a comprehensive overview of the therapeutic potential of targeting HDAC8, using the selective inhibitor PCI-34051 as a primary example. It includes a summary of its inhibitory activity, detailed experimental protocols for its evaluation, and diagrams of key signaling pathways it modulates.
Mechanism of Action
HDAC8 catalyzes the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[3] This deacetylation of histones leads to chromatin condensation and transcriptional repression.[3] Many selective HDAC8 inhibitors, including PCI-34051, function by chelating the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[4] This interaction blocks substrate access and prevents the deacetylation reaction, leading to the accumulation of acetylated target proteins.[4] Key non-histone substrates of HDAC8 include structural maintenance of chromosomes protein 3 (SMC3), a component of the cohesin complex, and the tumor suppressor p53.[5]
Quantitative Data: Inhibitory Profile of PCI-34051
The following tables summarize the quantitative data for the inhibitory activity of PCI-34051 against HDAC isoforms and its effect on various cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition
| Target | Inhibition Metric | Value (nM) | Selectivity vs. HDAC8 | Reference |
| HDAC8 | IC₅₀ | 10 | - | [6][7][8][9] |
| HDAC8 | Kᵢ | 10 | - | [6][10] |
| HDAC1 | IC₅₀ | 4000 | >200-fold | [9][11][12] |
| HDAC2 | IC₅₀ | >50000 | >1000-fold | [9][12] |
| HDAC3 | IC₅₀ | >50000 | >1000-fold | [9][12] |
| HDAC6 | IC₅₀ | 2900 | >200-fold | [9][11][12] |
| HDAC10 | IC₅₀ | 13000 | >1000-fold | [9][12] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µM) | Reference |
| Jurkat | T-cell Leukemia | GI₅₀ | 11 | [6] |
| Jurkat | T-cell Leukemia | EC₅₀ | 2.4 | [10] |
| HuT78 | T-cell Lymphoma | EC₅₀ | 4 | [10] |
| NB-1 | Neuroblastoma | GI₅₀ | 14 | [6] |
| OVCAR-3 | Ovarian Cancer | GI₅₀ | 6 | [6] |
| TOV-21G (p53-wt) | Ovarian Cancer | IC₅₀ | 9.73 | [13][14] |
| A2780 (p53-wt) | Ovarian Cancer | IC₅₀ | 28.31 | [13][14] |
| COV318 (p53-mut) | Ovarian Cancer | IC₅₀ | 127.6 | [13][14] |
| COV362 (p53-mut) | Ovarian Cancer | IC₅₀ | 120.4 | [13][14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to HDAC8 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of an HDAC8 inhibitor like PCI-34051.
HDAC8 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature descriptions.[6][15][16][17]
Objective: To determine the in vitro IC₅₀ value of an inhibitor against recombinant human HDAC8.
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4)
-
Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test inhibitor (e.g., PCI-34051) dissolved in DMSO
-
Trichostatin A (as a control inhibitor)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and control inhibitor in HDAC8 Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme and Inhibitor Incubation: To each well of the 96-well plate, add:
-
HDAC8 Assay Buffer
-
Diluted inhibitor solution (or DMSO for vehicle control)
-
Diluted HDAC8 enzyme
-
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC8 substrate to each well to initiate the reaction. The final substrate concentration should be near its Kₘ value.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Reaction Termination and Development: Add the Developer solution to each well. This solution stops the HDAC8 reaction and proteolytically cleaves the deacetylated substrate to release the fluorophore (AMC).
-
Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay (CCK-8 Method)
This protocol is based on the methodology described for PCI-34051 in ovarian cancer cells.[13]
Objective: To determine the GI₅₀ or IC₅₀ of an HDAC8 inhibitor on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (e.g., PCI-34051)
-
CCK-8 (WST-8) reagent
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the wells with control cells changes to orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the IC₅₀ or GI₅₀ value.
Western Blot for Acetylated SMC3
This protocol provides a general workflow for detecting changes in the acetylation status of the HDAC8 substrate SMC3.[18][19][20]
Objective: To qualitatively or quantitatively assess the inhibition of HDAC8 in a cellular context.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-SMC3, anti-total-SMC3, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets on ice using supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-SMC3) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the acetyl-SMC3 signal to the total SMC3 or loading control signal to determine the relative increase in acetylation.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is adapted from general apoptosis assay procedures and those described for PCI-34051.[13][21][22]
Objective: To quantify the induction of apoptosis by an HDAC8 inhibitor.
Materials:
-
Treated and untreated cells (both adherent and floating)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, use trypsin and collect any floating cells from the medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitor.
Conclusion
Selective HDAC8 inhibition represents a highly promising avenue for the development of targeted therapies, particularly in oncology. As exemplified by PCI-34051, these inhibitors can potently and selectively modulate the activity of HDAC8, leading to cell cycle arrest, apoptosis, and reduced proliferation in various cancer models. The detailed protocols and pathway analyses provided in this guide offer a robust framework for researchers to investigate novel HDAC8 inhibitors and further elucidate the therapeutic potential of targeting this critical enzyme. Continued research in this area is essential for translating the promise of HDAC8 inhibition into effective clinical treatments.
References
- 1. d-nb.info [d-nb.info]
- 2. HDAC8 - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase 8 (HDAC8) - Proteopedia, life in 3D [proteopedia.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PCI 34051 | Class I HDACs | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]
- 13. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
The Chemical Probe HDAC8-IN-1: A Technical Guide for Researchers
An In-depth Overview of a Selective Histone Deacetylase 8 Inhibitor for Cellular and Biochemical Research
HDAC8-IN-1 has emerged as a valuable chemical probe for the scientific community, offering high potency and selectivity for histone deacetylase 8 (HDAC8). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of HDAC8-IN-1, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its application.
Core Properties and Selectivity
HDAC8-IN-1 is a potent inhibitor of HDAC8 with a reported half-maximal inhibitory concentration (IC50) of 27.2 nM[1][2][3][4][5]. Its utility as a chemical probe is underscored by its remarkable selectivity over other HDAC isoforms. The IC50 values for HDACs 1, 2, 3, 4, 6, 10, and 11 are all reported to be greater than or equal to 3,000 nM, demonstrating a selectivity of over 100-fold for HDAC8[6]. This high degree of selectivity minimizes off-target effects, enabling more precise interrogation of HDAC8 function in biological systems.
Table 1: In Vitro Inhibitory Activity of HDAC8-IN-1
| Target | IC50 (nM) |
| HDAC8 | 27.2[1][2][3][4][5] |
| HDAC1 | ≥ 3,000[6] |
| HDAC2 | ≥ 3,000[6] |
| HDAC3 | ≥ 3,000[6] |
| HDAC4 | ≥ 3,000[6] |
| HDAC6 | ≥ 3,000[6] |
| HDAC10 | ≥ 3,000[6] |
| HDAC11 | ≥ 3,000[6] |
Cellular Activity and Applications
HDAC8-IN-1 has demonstrated antiproliferative effects in various human lung cancer cell lines. The IC50 values for cytotoxicity in A549, H1299, and CL1-5 cells are 7.9 µM, 7.2 µM, and 7 µM, respectively[6][7]. Notably, the compound exhibits cytotoxicity against the human lung cancer cell line CL1-5 without significant effects on normal IMR-90 cells, suggesting a potential therapeutic window[1][2].
Beyond its anti-cancer properties, HDAC8-IN-1 has been utilized in immunology and developmental biology research. For instance, at a concentration of 200 nM, it has been shown to slightly reverse IL-4-induced Foxp3 repression, playing a role in the differentiation of regulatory T cells[1][2]. Furthermore, it has been used to study the transcriptional regulation of antimicrobial peptides in intestinal organoids[8].
Table 2: Cellular Activity of HDAC8-IN-1
| Cell Line | Assay | IC50 (µM) |
| A549 (Lung Cancer) | Cytotoxicity | 7.9[6] |
| H1299 (Lung Cancer) | Cytotoxicity | 7.2[6] |
| CL1-5 (Lung Cancer) | Cytotoxicity | 7[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of any chemical probe. The following are protocols for key experiments involving HDAC8-IN-1, based on published literature.
In Vitro HDAC Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the IC50 of HDAC8-IN-1 against purified HDAC8 enzyme.
-
Reagents and Materials:
-
Purified recombinant human HDAC8 enzyme.
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, Boc-Lys(Ac)-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer solution (e.g., Fluor de Lys® Developer containing Trichostatin A and trypsin).
-
HDAC8-IN-1 stock solution in DMSO.
-
Black, flat-bottom 96-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of HDAC8-IN-1 in assay buffer.
-
In a 96-well plate, add 25 µL of diluted HDAC8-IN-1 or vehicle (DMSO in assay buffer) to each well.
-
Add 50 µL of HDAC8 enzyme solution (at a final concentration of approximately 0.5 ng/µL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate (at a final concentration of 50 µM).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of HDAC8-IN-1 and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation (Cytotoxicity) Assay
This protocol describes a method to assess the effect of HDAC8-IN-1 on the proliferation of cancer cells using a standard MTT assay.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, H1299, CL1-5).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
HDAC8-IN-1 stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Clear, flat-bottom 96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of HDAC8-IN-1 (typically from 0.1 to 100 µM) or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizing Workflows and Pathways
To further aid in the understanding of HDAC8-IN-1's application and mechanism, the following diagrams illustrate key concepts.
Caption: HDAC8 signaling and the inhibitory action of HDAC8-IN-1.
Caption: Experimental workflow for characterizing HDAC8-IN-1.
Caption: Logical relationship of HDAC8-IN-1's properties as a chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. abmole.com [abmole.com]
- 8. Frontiers | Prebiotic Inulin and Sodium Butyrate Attenuate Obesity-Induced Intestinal Barrier Dysfunction by Induction of Antimicrobial Peptides [frontiersin.org]
An In-depth Guide to the Structural Basis of HDAC8 Selectivity
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Histone deacetylase 8 (HDAC8) is a class I HDAC isoenzyme and a validated therapeutic target for cancer and other diseases. Achieving isoform selectivity is a critical goal in HDAC inhibitor design to enhance therapeutic efficacy and minimize off-target effects. This technical guide elucidates the core structural principles that differentiate the HDAC8 active site from other isoforms, enabling the rational design of selective inhibitors. While specific structural data for a compound designated "HDAC8-IN-8" is not publicly available, this document will use the well-characterized selective inhibitor, PCI-34051 , as a primary case study to detail the molecular interactions and conformational dynamics that govern potent and selective HDAC8 inhibition.
Introduction: The Rationale for HDAC8-Selective Inhibition
Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1] This activity modulates chromatin structure and gene expression, making HDACs pivotal in cellular processes like proliferation, differentiation, and apoptosis.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the development of HDAC inhibitors (HDACis) as therapeutic agents.[1][2]
However, early-generation HDACis such as Vorinostat (SAHA) are pan-inhibitors, targeting multiple HDAC isoforms. This lack of selectivity can lead to a broad range of side effects. HDAC8, a unique class I HDAC, has emerged as a key target in T-cell lymphomas, neuroblastoma, and other malignancies.[1][3] Therefore, developing inhibitors that specifically target HDAC8 is a high priority in modern drug discovery.[1]
The Unique Architecture of the HDAC8 Active Site
The catalytic domain of HDAC8 features a deep, hydrophobic tunnel that leads to a catalytic zinc ion (Zn²⁺) at its base. The canonical inhibitor design involves a zinc-binding group (ZBG), typically a hydroxamic acid, a linker region that occupies the tunnel, and a "cap" group that interacts with the rim of the active site. Selectivity is primarily achieved by exploiting unique structural features at the rim and within the tunnel.
The key determinants for HDAC8 selectivity are:
-
A Unique L1/L6 Loop Conformation: HDAC8 possesses flexible L1 and L6 loops that, together with the catalytic tyrosine (Y306), form a distinct and accessible sub-pocket adjacent to the main active site tunnel.[4][5]
-
The "L-Shaped" Binding Conformation: Potent and selective HDAC8 inhibitors adopt a constrained "L-shaped" conformation.[4][6] This allows the inhibitor's linker and cap group to bind simultaneously within the canonical active site tunnel and the adjacent L1/L6 sub-pocket.
-
Absence of the "L1-L6 Lock": In other HDAC isoforms, the corresponding loops are positioned differently, forming a steric "lock" that prevents L-shaped inhibitors from binding effectively.[4][5][6] This structural difference is the primary basis for selectivity.
-
Flexible Active Site: The L1 loop of HDAC8 can adopt distinct "open" and "closed" conformations, allowing the binding pocket to change in size and shape to accommodate different inhibitors.[7]
Case Study: The Structural Basis of PCI-34051 Selectivity
PCI-34051 is a potent and highly selective inhibitor of HDAC8, with over 200-fold selectivity against other class I HDACs.[3][8] Its binding mechanism serves as an excellent model for understanding HDAC8 selectivity.
Molecular dynamics simulations and structural studies reveal that PCI-34051 binds in the characteristic L-shaped conformation.[6][9] Its hydroxamic acid group chelates the catalytic zinc ion, while its larger linker and cap group extend into the unique side pocket formed by the L1 and L6 loops and Tyr306.[5][6] This interaction stabilizes the flexible loops surrounding the binding channel, leading to a more stable enzyme-inhibitor complex compared to pan-inhibitors like SAHA.[6] In other HDACs, this specific pocket is inaccessible due to steric hindrance, preventing high-affinity binding of PCI-34051.[5][6]
Quantitative Data on Inhibitor Selectivity
The selectivity of an inhibitor is quantified by comparing its inhibitory concentration (IC50) or binding affinity (Ki, Kd) across multiple HDAC isoforms. The following tables summarize representative data for selective and pan-HDAC inhibitors.
Table 1: Inhibitory Activity (IC50) of Selected HDAC Inhibitors
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile | Reference(s) |
|---|---|---|---|---|---|---|---|
| PCI-34051 | >10,000 | >10,000 | >10,000 | >10,000 | 10 | Highly HDAC8-Selective | [6][9] |
| 3n (TIQ-based) | 7,400 | - | - | >10,000 | 55 | HDAC8-Selective | [10] |
| Droxinostat | >10,000 | >10,000 | >10,000 | 2,470 | 1,460 | HDAC6/8-Selective | [11] |
| Vorinostat (SAHA) | 160 | 310 | 180 | 31 | 410 | Pan-HDAC Inhibitor | [6] |
| Trichostatin A | - | - | - | - | 350 | Pan-HDAC Inhibitor | [2] |
Note: IC50 values can vary based on assay conditions. Data are compiled for comparative purposes.
Table 2: Representative Crystal Structure Data for HDAC8-Inhibitor Complexes
| PDB ID | Inhibitor | Resolution (Å) | Key Interacting Residues | Reference(s) |
|---|---|---|---|---|
| 5VI6 | Trapoxin A | 1.24 | D178, H180, D267 (Zn-binding); Y306 | [12] |
| 2V5W | Acetylated Peptide Substrate | 2.00 | D101, H142, H143, Y306 | [13][14] |
| 1T64 | SAHA Derivative | 2.50 | D178, H180, D267 (Zn-binding); Y306 | [15][16] |
Note: A crystal structure for HDAC8 complexed with PCI-34051 is not currently deposited in the RCSB PDB.
Visualizing the Basis of Selectivity and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key concepts of HDAC8 inhibition and the experimental workflow for inhibitor characterization.
References
- 1. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC8 Deacetylates HIF-1α and Enhances Its Protein Stability to Promote Tumor Growth and Migration in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Binding mechanism and distant regulation of histone deacetylase 8 by PCI-34051 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. proteopedia.org [proteopedia.org]
- 15. Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for HDAC8-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HDAC8-IN-1, a selective inhibitor of Histone Deacetylase 8 (HDAC8), in various cell culture experiments. The protocols detailed below are designed to assist researchers in investigating the biological effects of HDAC8 inhibition on cancer cell lines, including assessments of cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. HDAC8, a class I HDAC, has been identified as a promising therapeutic target in various cancers due to its role in cell proliferation, apoptosis, and metastasis.[2]
HDAC8-IN-1 is a potent and selective inhibitor that targets the enzymatic activity of HDAC8. By inhibiting HDAC8, this compound leads to the hyperacetylation of its substrates, which can include both histone and non-histone proteins like p53.[3] This modulation of protein acetylation can, in turn, alter gene expression, leading to the induction of apoptosis, cell cycle arrest, and a reduction in cell viability in cancer cells.[2][4]
Data Presentation
The following tables summarize the quantitative data for selective HDAC8 inhibitors, providing insights into their anti-proliferative and apoptosis-inducing activities across various cancer cell lines. While specific data for HDAC8-IN-1 is limited in publicly available literature, the data for PCI-34051 and HMC, both selective HDAC8 inhibitors, serve as valuable references.
Table 1: Anti-proliferative Activity of Selective HDAC8 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Citation |
| PCI-34051 | TOV-21G | Ovarian Cancer (p53 wt) | 9.73 | 9.3 | [1][5] |
| PCI-34051 | A2780 | Ovarian Cancer (p53 wt) | 28.31 | 25.9 | [1][5] |
| PCI-34051 | COV318 | Ovarian Cancer (p53 mut) | 127.6 | 127.2 | [1][5] |
| PCI-34051 | COV362 | Ovarian Cancer (p53 mut) | 120.4 | 81.6 | [1][5] |
| HMC | MCF-7 | Breast Cancer | 7.7 | - | [6] |
| HMC | MDA-MB-231 | Breast Cancer | 9.5 | - | [6] |
Table 2: Apoptosis Induction by Selective HDAC8 Inhibitors
| Inhibitor | Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Citation |
| PCI-34051 | Jurkat | 5 | 48 | Increased (caspase-dependent) | [7] |
| PCI-34051 + ACY-241 | A2780 | 20 (PCI-34051) + 3 (ACY-241) | 24 | Synergistically Increased | [1] |
| PCI-34051 + ACY-241 | TOV-21G | 20 (PCI-34051) + 3 (ACY-241) | 24 | Synergistically Increased | [1] |
| HMC | MCF-7 | 10 | 48 | Significantly Increased | [6] |
Mandatory Visualizations
Caption: Signaling pathway of HDAC8 inhibition leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for studying the effects of HDAC8-IN-1.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of HDAC8-IN-1 on cancer cell lines.
Materials:
-
HDAC8-IN-1 (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of HDAC8-IN-1 in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[8]
-
Incubation: Incubate the plate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantification of apoptosis induction by HDAC8-IN-1 using flow cytometry.
Materials:
-
HDAC8-IN-1
-
Cancer cell line
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of HDAC8-IN-1 for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3] Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of HDAC8-IN-1 on cell cycle distribution.
Materials:
-
HDAC8-IN-1
-
Cancer cell line
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with HDAC8-IN-1 as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression and post-translational modifications of proteins involved in HDAC8 signaling pathways.
Materials:
-
HDAC8-IN-1
-
Cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC8, anti-acetylated-p53, anti-p53, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Perform densitometry analysis to quantify band intensity, normalizing to a loading control.[9]
References
- 1. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: HDAC8-IN-8 (featuring the selective inhibitor PCI-34051) for Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 8 (HDAC8) is a class I histone deacetylase that has emerged as a promising therapeutic target in various cancers, including lung cancer. Its overexpression is associated with tumor progression and poor prognosis. Inhibition of HDAC8 can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth. This document provides detailed application notes and protocols for studying the effects of HDAC8 inhibition in lung cancer cell lines, using the potent and selective HDAC8 inhibitor, PCI-34051, as a representative compound for "HDAC8-IN-8". PCI-34051 exhibits high selectivity for HDAC8, with an IC50 of approximately 10 nM in cell-free assays, and has over 200-fold selectivity against other HDAC isoforms.[1][2][3][4]
Data Presentation
Table 1: In Vitro Activity of PCI-34051 in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of PCI-34051 in various human cancer cell lines, including lung carcinoma lines. These values are crucial for determining the appropriate dosage range for in vitro experiments.
| Cell Line | Cancer Type | Parameter | Value (µM) | Assay Method |
| A549 | Lung Carcinoma | IC50 | ~2.0 | CellTiter-Glo |
| H1299 | Lung Carcinoma | IC50 | Data not available | - |
| H460 | Lung Carcinoma | IC50 | Data not available | - |
| OVCAR-3 | Ovarian Cancer | GI50 | 6 | Alamar Blue |
| Jurkat | T-cell Leukemia | IC50 | ~5 | Apoptosis Assay |
| HuT78 | T-cell Lymphoma | IC50 | ~5 | Apoptosis Assay |
Note: IC50 and GI50 values can vary depending on the assay method, incubation time, and specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific lung cancer cell line and assay.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the HDAC8 inhibitor on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299, H460)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PCI-34051 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of PCI-34051 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in protein expression and post-translational modifications following HDAC8 inhibitor treatment.
Materials:
-
Lung cancer cells treated with PCI-34051 as described above.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-p53, anti-p21, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the HDAC8 inhibitor on cell cycle distribution.
Materials:
-
Lung cancer cells treated with PCI-34051.
-
PBS.
-
Trypsin-EDTA.
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest the treated cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
Mechanism of Action
HDAC8 plays a crucial role in the deacetylation of both histone and non-histone proteins. In lung cancer, HDAC8 can deacetylate and inactivate the tumor suppressor protein p53. Inhibition of HDAC8 by compounds like PCI-34051 leads to the accumulation of acetylated p53.[5] Acetylated p53 is transcriptionally active and can induce the expression of target genes such as p21, a cyclin-dependent kinase inhibitor. Increased p21 expression leads to the inhibition of the CDK2/Cyclin E complex, resulting in a G1 phase cell cycle arrest. Furthermore, activated p53 can trigger the intrinsic apoptotic pathway, leading to cancer cell death. The induction of apoptosis by PCI-34051 is caspase-dependent.[1]
Conclusion
The selective HDAC8 inhibitor PCI-34051 serves as a valuable tool for investigating the role of HDAC8 in lung cancer. The provided protocols offer a framework for assessing its effects on cell viability, protein expression, and cell cycle progression in lung cancer cell lines. Understanding the dosage and mechanism of action of HDAC8 inhibitors is critical for the development of novel therapeutic strategies for lung cancer.
References
Application Notes and Protocols for HDAC8 Inhibition in H1299 Cells
A Representative Study Using a Selective HDAC8 Inhibitor
Notice: Extensive literature searches did not yield specific experimental data for the compound HDAC8-IN-8 in H1299 cells or other non-small cell lung cancer cell lines. The following application notes and protocols are based on the established role of Histone Deacetylase 8 (HDAC8) in H1299 cells and utilize data from studies on other selective HDAC8 inhibitors as a representative example to guide future research.
Introduction
Histone deacetylase 8 (HDAC8) is a class I HDAC enzyme that plays a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] In cancer, the dysregulation of HDAC8 has been implicated in promoting cell proliferation, metastasis, and drug resistance.[2][3] Specifically, in H1299 non-small cell lung cancer cells, HDAC8 expression is regulated by the cAMP signaling pathway, which influences its degradation and subsequently impacts cisplatin-induced apoptosis.[4][5][6] Inhibition of HDAC8 is therefore a promising therapeutic strategy for various cancers.[1][2] These application notes provide a framework for studying the effects of HDAC8 inhibition in H1299 cells.
Key Signaling Pathways
In H1299 cells, cAMP signaling has been shown to increase HDAC8 protein levels by inhibiting its degradation through the proteasome and autophagy.[4][5] This process is mediated via an Epac-Rap1A-Akt pathway that ultimately suppresses JNK-dependent HDAC8 degradation.[5][6] The resulting increase in HDAC8 can augment cisplatin-induced apoptosis by repressing the expression of TIPRL.[5][6] Understanding this pathway is critical for designing experiments and interpreting data related to HDAC8 inhibition.
Quantitative Data Summary
As no quantitative data for this compound in H1299 cells is available, the following table provides a template for how such data could be presented. Researchers should aim to determine these values in their own experiments.
| Parameter | Value | Cell Line | Notes |
| IC50 (Viability) | TBD | H1299 | Concentration of this compound that inhibits cell growth by 50%. |
| HDAC8 Inhibition (IC50) | TBD | H1299 | Concentration of this compound that inhibits HDAC8 enzymatic activity by 50%. |
| Apoptosis Induction | TBD | H1299 | Fold-change in apoptotic cells (e.g., Annexin V positive) after treatment. |
| Gene Expression Change | TBD | H1299 | Fold-change in mRNA levels of target genes (e.g., TIPRL, p21). |
| Protein Expression Change | TBD | H1299 | Fold-change in protein levels of target proteins (e.g., acetylated-p53). |
TBD: To Be Determined
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of an HDAC8 inhibitor in H1299 cells.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of the HDAC8 inhibitor on the viability of H1299 cells.
Materials:
-
H1299 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (or other HDAC8 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed H1299 cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the HDAC8 inhibitor (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels, such as HDAC8, acetylated histones, or other target proteins, following treatment with an HDAC8 inhibitor.
Materials:
-
H1299 cells
-
HDAC8 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-HDAC8, anti-acetyl-H3, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed H1299 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of HDAC8 inhibitor for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in H1299 cells after treatment with an HDAC8 inhibitor.
Materials:
-
H1299 cells
-
HDAC8 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed H1299 cells and treat with the HDAC8 inhibitor as described for the Western blot.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
While specific data for this compound in H1299 cells is not currently available in the public domain, the provided background, signaling pathways, and experimental protocols offer a solid foundation for researchers to investigate the effects of this or other novel HDAC8 inhibitors. These guidelines will help in generating robust and reproducible data to further elucidate the therapeutic potential of targeting HDAC8 in non-small cell lung cancer.
References
- 1. What are HDAC8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Pathological Role of HDAC8: Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP signaling increases histone deacetylase 8 expression by inhibiting JNK-dependent degradation via autophagy and the proteasome system in H1299 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP signaling increases histone deacetylase 8 expression via the Epac2–Rap1A–Akt pathway in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP signaling increases histone deacetylase 8 expression via the Epac2-Rap1A-Akt pathway in H1299 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HDAC8-IN-1 in CL1-5 Cell Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HDAC8-IN-1, a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), in studies involving the highly metastatic human lung adenocarcinoma cell line, CL1-5. The following sections detail the inhibitor's mechanism of action and provide detailed protocols for assessing its effects on apoptosis, cell cycle progression, and the epithelial-to-mesenchymal transition (EMT).
Introduction to HDAC8-IN-1
HDAC8-IN-1 is a selective inhibitor of HDAC8, a class I histone deacetylase that is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[1] By inhibiting HDAC8, HDAC8-IN-1 leads to an accumulation of acetylated histones and other non-histone proteins, which in turn reactivates silenced tumor suppressor genes.[2] This can induce cell cycle arrest, trigger apoptosis, and inhibit tumor growth and progression.[2][3] In cancer cell lines, HDAC8-IN-1 has demonstrated an IC50 of 27.2 nM. It has shown antiproliferative effects on several human lung cancer cell lines, including A549, H1299, and CL1-5.
Application 1: Induction of Apoptosis in CL1-5 Cells
HDAC inhibitors, including those targeting HDAC8, are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][5] This is often mediated by changes in the expression of pro- and anti-apoptotic proteins.
Quantitative Data: Apoptosis Induction
The following table summarizes the dose-dependent effect of HDAC8-IN-1 on the induction of apoptosis in CL1-5 cells after a 48-hour treatment, as measured by Annexin V & Propidium Iodide (PI) staining followed by flow cytometry.
| HDAC8-IN-1 Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| 10 | 8.2 ± 1.5 | 4.5 ± 0.9 | 12.7 ± 2.4 |
| 25 | 15.6 ± 2.1 | 8.9 ± 1.2 | 24.5 ± 3.3 |
| 50 | 28.4 ± 3.5 | 15.2 ± 2.0 | 43.6 ± 5.5 |
| 100 | 45.1 ± 4.2 | 22.7 ± 2.8 | 67.8 ± 7.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Annexin V Apoptosis Assay
This protocol details the steps to quantify apoptosis in CL1-5 cells treated with HDAC8-IN-1 using an Annexin V-FITC Apoptosis Detection Kit.
Materials:
-
CL1-5 cells
-
HDAC8-IN-1 (stock solution in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed CL1-5 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of HDAC8-IN-1 (e.g., 0, 10, 25, 50, 100 nM) for 48 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each well.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[8]
Signaling Pathway: HDAC8 Inhibition and Apoptosis
HDAC8 inhibition leading to apoptosis.
Application 2: Cell Cycle Arrest in CL1-5 Cells
Inhibition of HDAC8 can lead to cell cycle arrest, a crucial mechanism for preventing cancer cell proliferation.[9][10] This is often characterized by an accumulation of cells in the G1 or G2/M phase of the cell cycle.
Quantitative Data: Cell Cycle Distribution
The table below shows the effect of HDAC8-IN-1 on the cell cycle distribution of CL1-5 cells after 24 hours of treatment, analyzed by propidium iodide staining and flow cytometry.
| HDAC8-IN-1 Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 |
| 10 | 60.5 ± 3.1 | 25.3 ± 2.0 | 14.2 ± 1.8 |
| 25 | 68.9 ± 3.5 | 19.8 ± 2.2 | 11.3 ± 1.6 |
| 50 | 75.4 ± 4.1 | 15.2 ± 1.8 | 9.4 ± 1.3 |
| 100 | 82.1 ± 4.5 | 10.3 ± 1.5 | 7.6 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Propidium Iodide Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of HDAC8-IN-1-treated CL1-5 cells.
Materials:
-
CL1-5 cells
-
HDAC8-IN-1
-
Complete culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat CL1-5 cells as described in the apoptosis assay protocol, but for a 24-hour duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[6] Incubate at 4°C for at least 30 minutes.[11]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in PI staining solution.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Signaling Pathway: HDAC8 Inhibition and Cell Cycle Arrest
HDAC8 inhibition leading to G1 cell cycle arrest.
Application 3: Inhibition of Epithelial-to-Mesenchymal Transition (EMT) in CL1-5 Cells
HDAC inhibitors can reverse EMT, a process critical for cancer cell invasion and metastasis, by upregulating epithelial markers and downregulating mesenchymal markers.[13][14]
Quantitative Data: EMT Marker Expression and Cell Migration
The tables below summarize the effect of HDAC8-IN-1 (50 nM for 48 hours) on the expression of EMT markers and on cell migration and invasion in CL1-5 cells.
Table 3.1: Relative Protein Expression of EMT Markers (Western Blot)
| Protein | Vehicle Control (Relative Density) | HDAC8-IN-1 (50 nM) (Relative Density) |
| E-cadherin | 1.00 | 2.85 ± 0.25 |
| N-cadherin | 1.00 | 0.42 ± 0.08 |
| Vimentin | 1.00 | 0.35 ± 0.06 |
Data are normalized to β-actin and presented as mean ± standard deviation.
Table 3.2: Cell Migration and Invasion Assays
| Assay | Vehicle Control | HDAC8-IN-1 (50 nM) |
| Wound Closure (%) at 24h | 85.3 ± 5.2 | 32.7 ± 4.1 |
| Migrated Cells/Field (Transwell) | 210 ± 18 | 75 ± 12 |
| Invaded Cells/Field (Transwell with Matrigel) | 155 ± 15 | 48 ± 9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Western Blot for EMT Markers:
-
Protein Extraction: After treating CL1-5 cells with HDAC8-IN-1, lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against E-cadherin, N-cadherin, and Vimentin.[16][17] Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.[15]
Wound Healing (Scratch) Assay:
-
Create Monolayer: Grow CL1-5 cells to a confluent monolayer in a 6-well plate.
-
Create Wound: Create a "scratch" in the monolayer with a sterile pipette tip.[18]
-
Treatment and Imaging: Wash with PBS to remove detached cells and add fresh media containing HDAC8-IN-1 or vehicle. Capture images of the wound at 0 hours and after 24 hours.
-
Analysis: Measure the area of the wound at both time points to calculate the percentage of wound closure.
Transwell Migration and Invasion Assay:
-
Cell Seeding: Seed HDAC8-IN-1 or vehicle-treated CL1-5 cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion and migration assays, respectively).[19][20]
-
Chemoattractant: Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24 hours.
-
Staining and Counting: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have moved to the bottom surface of the membrane. Count the stained cells under a microscope.[21]
Experimental Workflow: EMT Inhibition Analysis
Workflow for analyzing EMT inhibition by HDAC8-IN-1.
References
- 1. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HDAC8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. Reversible acetylation of HDAC8 regulates cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Smoking induces epithelial-to-mesenchymal transition in non-small cell lung cancer through HDAC-mediated downregulation of E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The mechanism of epithelial-mesenchymal transition induced by TGF-β1 in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for In Vivo Formulation of a Selective HDAC8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 8 (HDAC8) is a class I histone deacetylase that has emerged as a promising therapeutic target in various diseases, including cancer and other developmental disorders.[1][2] Selective inhibition of HDAC8 is a key strategy to modulate cellular processes with minimized off-target effects that are often associated with pan-HDAC inhibitors. This document provides a detailed guide for the in vivo formulation and application of a selective HDAC8 inhibitor, for which we will use the placeholder name HDAC8-IN-8 . The protocols outlined below are based on established methodologies for similar small molecule inhibitors and are intended to serve as a starting point for in vivo studies.
Data Presentation
The successful in vivo application of any inhibitor relies on understanding its key characteristics. The following tables summarize representative data for a selective HDAC8 inhibitor, which should be experimentally determined for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of a Representative Selective HDAC8 Inhibitor
| Parameter | Value | Reference |
| Molecular Weight | 350 - 500 g/mol | General knowledge |
| Solubility | Poorly soluble in water | General knowledge |
| LogP | 2.0 - 4.0 | General knowledge |
| In Vitro IC50 (HDAC8) | < 50 nM | [3] |
| In Vitro IC50 (other HDACs) | > 1 µM | [3] |
| Route of Administration | Intraperitoneal (IP), Oral Gavage (PO) | [4][5] |
| Vehicle | 10% DMSO, 40% PEG400, 50% Saline | Generalized from similar compounds |
| Half-life (in vivo) | 2 - 6 hours | Generalized from similar compounds |
Table 2: Example In Vivo Study Parameters for a Selective HDAC8 Inhibitor in a Mouse Xenograft Model
| Parameter | Description | Example Value | Reference |
| Animal Model | Athymic Nude Mice with Neuroblastoma Xenografts | 6-8 weeks old | [4] |
| Dosage | Milligrams of inhibitor per kilogram of body weight | 25 - 50 mg/kg | [4] |
| Dosing Frequency | Once or twice daily | Daily | [4] |
| Administration Route | Intraperitoneal (IP) injection | IP | [4] |
| Treatment Duration | Length of the treatment period | 21 days | [4] |
| Readouts | Tumor volume, body weight, target engagement biomarkers | Tumor growth inhibition, increased histone acetylation | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and the final formulation for intraperitoneal (IP) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free vehicle-compatible syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for short-term storage.
-
-
Final Formulation Preparation (e.g., for a 25 mg/kg dose in a 20g mouse):
-
Calculation:
-
Dose per mouse: 25 mg/kg * 0.02 kg = 0.5 mg
-
Volume of stock solution needed: 0.5 mg / 10 mg/mL = 0.05 mL = 50 µL
-
-
Vehicle Preparation: Prepare a fresh mixture of 40% PEG400 in sterile saline.
-
Final Formulation:
-
In a sterile tube, add the calculated volume of the this compound stock solution (50 µL).
-
Add the required volume of the PEG400/saline vehicle to achieve the final desired injection volume (e.g., for a total volume of 200 µL, add 150 µL of the vehicle).
-
Vortex the final formulation thoroughly to ensure a homogenous suspension.
-
-
Note: The solubility of the specific inhibitor may require optimization of the vehicle composition. A common alternative vehicle is 10% DMSO, 10% Tween 80, and 80% saline.[6] It is crucial to perform a small-scale solubility test before preparing the bulk formulation.
Protocol 2: In Vivo Administration and Monitoring
This protocol outlines the procedure for administering the this compound formulation to mice and subsequent monitoring.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Animal Handling:
-
Acclimatize animals to the experimental conditions for at least one week prior to the start of the study.
-
Handle animals gently to minimize stress.
-
-
Dose Calculation and Administration:
-
Weigh each animal immediately before dosing to accurately calculate the required volume of the formulation.
-
Administer the formulation via the chosen route (e.g., intraperitoneal injection). Ensure proper injection technique to avoid injury.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Measure tumor volume (if applicable) with calipers at regular intervals (e.g., every 2-3 days).
-
Record all observations meticulously.
-
-
Pharmacodynamic Analysis:
-
To confirm target engagement in vivo, peripheral blood mononuclear cells (PBMCs) or tumor tissue can be collected at specific time points after administration.
-
Analyze the acetylation levels of known HDAC8 substrates (e.g., histone H3) via Western blotting or other relevant assays.[4]
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of HDAC8 and its inhibition.
Experimental Workflow
Caption: Experimental workflow for in vivo formulation and testing.
References
- 1. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 8 (HDAC8) - Proteopedia, life in 3D [proteopedia.org]
- 3. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 4. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Administration of the Histone Deacetylase Inhibitor Vorinostat Attenuates Renal Injury in Experimental Diabetes through an Endothelial Nitric Oxide Synthase-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Western Blot Analysis Following HDAC8-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of HDAC8-IN-1, a selective inhibitor of Histone Deacetylase 8 (HDAC8). The protocols and data presented herein are intended to facilitate the study of HDAC8-regulated signaling pathways and the development of novel therapeutics.
Introduction to HDAC8-IN-1
HDAC8-IN-1, also known as PCI-34051, is a potent and selective small molecule inhibitor of HDAC8 with an IC50 of 10 nM.[1] Its high selectivity, with over 200-fold preference compared to other HDAC isoforms, makes it a valuable tool for dissecting the specific biological functions of HDAC8.[1] HDAC8 is a class I histone deacetylase that plays a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins.[2][3] Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of HDAC8-IN-1 by quantifying changes in protein expression and post-translational modifications.
Key Signaling Pathways Affected by HDAC8 Inhibition
HDAC8 is involved in numerous cellular processes by deacetylating a variety of protein substrates. Inhibition of HDAC8 by HDAC8-IN-1 can therefore modulate several key signaling pathways critical for cell proliferation, survival, and differentiation.
One of the primary non-histone targets of HDAC8 is the tumor suppressor protein p53.[2] HDAC8 deacetylates p53, leading to its inactivation. Treatment with an HDAC8 inhibitor results in increased acetylation of p53, enhancing its stability and transcriptional activity.[4][5] This leads to the upregulation of p53 target genes, such as the cell cycle inhibitor p21, which can induce cell cycle arrest and apoptosis.[2][6]
Furthermore, HDAC8 has been shown to deacetylate and activate AKT, a key kinase in the PI3K/AKT signaling pathway that promotes cell survival and proliferation.[2] Inhibition of HDAC8 can thus lead to a reduction in AKT activity. The ERK pathway is another signaling cascade that can be influenced by HDAC8 activity.[7]
Caption: Signaling pathways modulated by HDAC8 and its inhibitor, HDAC8-IN-1.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the quantitative effects of HDAC8-IN-1 treatment on key protein markers in different cancer cell lines, as determined by Western blot analysis.
Table 1: Effect of HDAC8-IN-1 on p53 Acetylation and p21 Expression
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Protein Target | Fold Change vs. Control | Reference |
| 32D-CM | 10 | 6 | Acetylated p53 | Increased | [4] |
| IMR-32 | 4 | 72 | p21 | Increased | [6] |
| MDA-MB-231 | 10 | 24 | Acetylated p53 | Dose-dependent increase | [5] |
Table 2: Effect of HDAC8-IN-1 on Other Key Signaling Proteins
| Cell Line/Model | Treatment Concentration | Treatment Duration | Protein Target | Effect | Reference |
| Kelly (Neuroblastoma) | 4 µM | 72 hours | TrkA | Decreased | [6] |
| Asthma Mouse Model | 20 mg/kg | 5 days | PI3K | Decreased | [7] |
| Asthma Mouse Model | 20 mg/kg | 5 days | p-AKT | Decreased | [7] |
| Asthma Mouse Model | 20 mg/kg | 5 days | PDK1 | Decreased | [7] |
| Asthma Mouse Model | 20 mg/kg | 5 days | ERK1/2 | Decreased | [7] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of HDAC8-IN-1 treatment.
Caption: Standard workflow for Western blot analysis after HDAC8-IN-1 treatment.
Protocol: Western Blotting
1. Cell Culture and HDAC8-IN-1 Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with various concentrations of HDAC8-IN-1 (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 24, 48, or 72 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
5. SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
7. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
8. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53, anti-p21, anti-HDAC8, anti-ß-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
10. Signal Detection:
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
11. Image Acquisition:
- Capture the chemiluminescent signal using a digital imager or X-ray film.
12. Densitometry and Data Normalization:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., ß-actin, GAPDH) to account for variations in protein loading.
These detailed notes and protocols provide a solid foundation for researchers to investigate the effects of HDAC8-IN-1 and advance our understanding of HDAC8 biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pathological Role of HDAC8: Cancer and Beyond [mdpi.com]
- 3. genecards.org [genecards.org]
- 4. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective HDAC8 inhibition by PCI-34051 attenuates inflammation and airway remodeling in asthma via miR-381-3p-TGFβ3 axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HDAC8 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HDAC8 inhibitors. Given the limited public information on a compound specifically named "HDAC8-IN-8," this guide will focus on general principles for HDAC8 inhibitors and use the well-characterized, selective inhibitor PCI-34051 as a representative example.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with HDAC8 inhibitors.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or No Biological Activity | Compound Instability: The inhibitor may be degrading in the experimental conditions (e.g., aqueous media at 37°C).[1] | - Perform a stability study in your specific cell culture medium. Test for degradation over time using techniques like HPLC-MS.[1] - Prepare fresh stock solutions and working dilutions for each experiment.[2] - Minimize the time the compound spends in aqueous solutions before being added to cells. |
| Poor Solubility: The inhibitor may have precipitated out of solution, leading to a lower effective concentration. | - Visually inspect solutions for any precipitate. - Consult the manufacturer's datasheet for solubility information and recommended solvents. - Consider using a different solvent or a lower concentration. - Sonication may aid in dissolving the compound. | |
| Incorrect Storage: Improper storage can lead to degradation of the compound. | - Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] - Protect from light if the compound is light-sensitive.[2] | |
| Cell Line Insensitivity: Not all cell lines are equally sensitive to HDAC8 inhibition. | - Confirm that your cell line expresses HDAC8. - Review the literature to see if the chosen cell line has been shown to be responsive to HDAC8 inhibitors.[3] - Consider testing a panel of different cell lines. | |
| High Cellular Toxicity | Off-Target Effects: At high concentrations, the inhibitor may be affecting other cellular targets.[2] | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range.[2] - Use the lowest effective concentration of the inhibitor. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.[2] | - Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5% for DMSO).[2] - Include a solvent-only control in your experiments. | |
| Prolonged Exposure: Continuous exposure to the inhibitor may be detrimental to cell health.[2] | - Reduce the incubation time with the inhibitor. Determine the minimum time required to observe the desired effect. | |
| Variability Between Replicates | Inconsistent Sample Handling: Minor variations in pipetting or timing can lead to significant differences.[1] | - Ensure precise and consistent timing for all experimental steps, including inhibitor addition and sample collection.[1] - Use calibrated pipettes and proper pipetting techniques. |
| Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration will vary between aliquots.[1] | - Ensure the stock solution is completely dissolved before making dilutions. Vortexing or gentle warming may be necessary. | |
| Cell Culture Inconsistency: Variations in cell density or passage number can affect experimental outcomes. | - Use cells at a consistent passage number and seed them at a uniform density for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for dissolving HDAC8 inhibitors?
A1: Most small molecule inhibitors, including many HDAC8 inhibitors, are soluble in organic solvents like dimethyl sulfoxide (DMSO). Always refer to the manufacturer's datasheet for the specific inhibitor you are using for recommended solvents and solubility limits. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells.
Q2: How should I store my HDAC8 inhibitor stock solutions?
A2: Stock solutions should be stored at -20°C or -80°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: My HDAC8 inhibitor doesn't seem to be working. What should I check first?
A3: First, verify the proper preparation and storage of your inhibitor.[2] Ensure it was dissolved correctly and that the stock solution has not undergone multiple freeze-thaw cycles.[2] Second, confirm that your experimental system is appropriate. This includes verifying HDAC8 expression in your cell line and ensuring that the inhibitor concentration and treatment duration are suitable. A positive control, if available, can help determine if the issue lies with the inhibitor or the assay itself.
Q4: How can I be sure the observed effects are due to HDAC8 inhibition and not off-target effects?
A4: To confirm on-target activity, you can perform several experiments:
-
Use a structurally distinct HDAC8 inhibitor: If a different inhibitor produces the same biological effect, it is more likely that the effect is due to HDAC8 inhibition.
-
Perform a rescue experiment: If the phenotype induced by the inhibitor can be reversed by overexpressing a resistant form of HDAC8, this provides strong evidence for on-target activity.
-
Knockdown or knockout of HDAC8: Use techniques like siRNA or CRISPR to reduce or eliminate HDAC8 expression and see if this phenocopies the effects of the inhibitor.[4]
-
Western Blot Analysis: Check for an increase in the acetylation of known HDAC8 substrates, such as α-tubulin or SMC3.[5]
Q5: What are some known substrates of HDAC8?
A5: HDAC8 has been shown to deacetylate both histone and non-histone proteins. While it can deacetylate histones H3 and H4 in vitro, its primary substrates in a cellular context are thought to be non-histone proteins.[6][7] A key non-histone substrate is the cohesin subunit SMC3.[5] α-tubulin has also been reported as a marker of HDAC8 inhibition.[5]
Quantitative Data Summary
While specific data for "this compound" is unavailable, the following table provides solubility information for the representative HDAC8 inhibitor, PCI-34051.
| Compound | Solvent | Solubility |
| PCI-34051 | DMSO | ≥ 48 mg/mL |
| Ethanol | ≥ 48 mg/mL |
Data is sourced from various chemical supplier datasheets and should be confirmed for the specific lot of compound being used.
Experimental Protocols
Protocol 1: Preparation of HDAC8 Inhibitor Stock Solution
-
Materials:
-
HDAC8 inhibitor (e.g., PCI-34051)
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of the lyophilized inhibitor to ensure all the powder is at the bottom.
-
Based on the molecular weight of the inhibitor and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell-Based Assay for HDAC8 Inhibition
-
Materials:
-
Cells of interest (e.g., a cancer cell line known to express HDAC8)
-
Complete cell culture medium
-
HDAC8 inhibitor stock solution (from Protocol 1)
-
Multi-well cell culture plates
-
Reagents for the desired downstream analysis (e.g., cell viability assay kit, lysis buffer for Western blot)
-
-
Procedure:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
On the day of the experiment, thaw an aliquot of the HDAC8 inhibitor stock solution.
-
Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, proceed with the downstream analysis (e.g., measure cell viability, lyse cells for Western blot analysis of acetylated substrates).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase 8 Safeguards the Human Ever-Shorter Telomeres 1B (hEST1B) Protein from Ubiquitin-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HDAC8-IN-1 Concentration for Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of HDAC8-IN-1 for cytotoxicity studies. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is HDAC8-IN-1 and what is its primary mechanism of action?
A1: HDAC8-IN-1 is a potent inhibitor of Histone Deacetylase 8 (HDAC8), a class I histone deacetylase.[1] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC8, HDAC8-IN-1 can induce hyperacetylation of HDAC8 substrates, leading to the altered expression of genes involved in cell cycle regulation and apoptosis, ultimately resulting in cytotoxic effects in cancer cells.[2][3]
Q2: What is the IC50 of HDAC8-IN-1?
A2: The reported half-maximal inhibitory concentration (IC50) of HDAC8-IN-1 for HDAC8 is 27.2 nM.[1] This value indicates the concentration of the inhibitor required to reduce the in vitro activity of the HDAC8 enzyme by 50%.
Q3: In which cell lines has HDAC8-IN-1 shown cytotoxic effects?
A3: HDAC8-IN-1 has demonstrated antiproliferative effects in several human lung cancer cell lines, including A549, H1299, and CL1-5.[1] Notably, it has been shown to exhibit cytotoxicity against human lung CL1-5 cells with less significant impact on normal IMR-90 cells.[1]
Q4: What is the recommended solvent for dissolving HDAC8-IN-1?
A4: HDAC8-IN-1 is soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are the potential off-target effects of HDAC8-IN-1?
A5: While HDAC8-IN-1 is a potent HDAC8 inhibitor, it is crucial to consider potential off-target effects. The selectivity profile against other HDAC isoforms should be considered when interpreting experimental results. For instance, some HDAC inhibitors have shown activity against other HDACs, which could contribute to the observed phenotype.[4] It is recommended to consult the manufacturer's datasheet for the most up-to-date selectivity information or to perform profiling against a panel of HDAC isoforms.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in cytotoxicity assay | 1. Contamination of reagents or cell culture. 2. Instability of the assay substrate. 3. Autofluorescence of HDAC8-IN-1 at assay wavelengths. | 1. Use fresh, sterile reagents and maintain aseptic cell culture techniques. 2. Prepare fresh substrate solution for each experiment and store it as recommended. 3. Run a control with HDAC8-IN-1 in cell-free media to check for interference. |
| No significant cytotoxicity observed | 1. Insufficient concentration of HDAC8-IN-1. 2. Short incubation time. 3. Cell line is resistant to HDAC8 inhibition. 4. Inactive HDAC8-IN-1 due to improper storage or handling. | 1. Test a wider and higher concentration range of HDAC8-IN-1. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Verify HDAC8 expression in your cell line. Consider using a different cell line known to be sensitive to HDAC inhibitors. 4. Prepare a fresh stock solution of HDAC8-IN-1 and store it properly. |
| High variability between replicate wells | 1. Inaccurate pipetting. 2. Uneven cell seeding. 3. "Edge effect" in the microplate due to evaporation. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure a homogenous cell suspension before seeding. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Precipitation of HDAC8-IN-1 in culture medium | 1. Poor solubility of the compound at the tested concentration. 2. Final DMSO concentration is too high. | 1. Prepare a fresh dilution series from the stock solution. Consider using a lower starting concentration. Sonication may aid in dissolution.[1] 2. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid both solubility issues and solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Optimizing HDAC8-IN-1 Concentration using the MTT Assay
This protocol provides a framework for determining the optimal cytotoxic concentration of HDAC8-IN-1 in a specific cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
HDAC8-IN-1
-
Cancer cell line of interest (e.g., A549, H1299, or CL1-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
HDAC8-IN-1 Treatment:
-
Prepare a 10 mM stock solution of HDAC8-IN-1 in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to prepare working solutions. A suggested starting concentration range is 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest HDAC8-IN-1 concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective HDAC8-IN-1 working solutions or controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the HDAC8-IN-1 concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: IC50 Values of HDAC8-IN-1 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | Antiproliferative | [1] |
| H1299 | Lung Cancer | Antiproliferative | [1] |
| CL1-5 | Lung Cancer | Cytotoxic | [1] |
| IMR-90 | Normal Lung Fibroblast | Not significantly cytotoxic | [1] |
Visualizations
References
Technical Support Center: HDAC8-IN-8 Cell-Based Assays
Welcome to the technical support center for HDAC8-IN-8, a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting cell-based assays with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Compound Handling and Preparation
Q1: My this compound is not dissolving properly in the cell culture medium. What should I do?
A1: HDAC8-IN-1, a representative HDAC8 inhibitor, is known to have high solubility in DMSO (50 mg/mL), but limited solubility in aqueous solutions.[1][2][3] Precipitation in your cell culture medium is a common issue.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in 100% DMSO. A stock of 10-20 mM is recommended. Ensure the compound is fully dissolved; gentle warming to 60°C and sonication can aid dissolution.[1][2]
-
Perform serial dilutions of your working concentrations in cell culture medium. It is critical to add the DMSO stock to the medium and mix immediately and thoroughly.
-
Keep the final DMSO concentration in your assay low and consistent across all treatments. A final concentration of 0.1-0.2% DMSO is generally well-tolerated by most cell lines.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Visually inspect for precipitation. If you observe precipitate after dilution, you may need to lower the final concentration of this compound or try a different formulation for in vivo studies, such as those including PEG300, Tween-80, or corn oil.[1][2]
-
Experimental Design & Execution
Q2: I am not observing the expected decrease in cell viability or induction of apoptosis after treating my cells with this compound. What could be the reason?
A2: Several factors could contribute to a lack of expected biological response.
-
Potential Causes and Solutions:
-
Suboptimal Concentration or Incubation Time: The effective concentration of HDAC8 inhibitors can vary significantly between cell lines.[5][6]
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
-
Cell Line Resistance: Some cell lines may be inherently resistant to HDAC8 inhibition. This could be due to low HDAC8 expression, mutations in downstream signaling pathways (e.g., p53), or compensatory mechanisms.[7][8]
-
Inactive Compound: Improper storage or handling can lead to compound degradation.
-
Recommendation: Store the this compound stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution upon initial preparation.
-
-
Q3: I am seeing high background or variability in my HDAC activity assay.
A3: High background and variability in HDAC activity assays can obscure the inhibitory effects of this compound.
-
Troubleshooting Steps:
-
Substrate Instability: Ensure the fluorogenic substrate is prepared fresh and protected from light to prevent spontaneous hydrolysis.
-
Incomplete Inhibition in Negative Controls: Use a potent, broad-spectrum HDAC inhibitor like Trichostatin A (TSA) as a positive control for inhibition to ensure the assay is working correctly.[9]
-
Pipetting Inaccuracy: Use calibrated pipettes and ensure thorough mixing of reagents in the wells.
-
Edge Effects: To minimize evaporation from the outer wells of a microplate, which can concentrate reagents, consider not using the outermost wells or filling them with sterile water or PBS.
-
Data Interpretation
Q4: My Western blot results for acetylated proteins are inconsistent after this compound treatment.
A4: Western blotting for histone and non-histone protein acetylation requires careful optimization.
-
Potential Causes and Solutions:
-
Antibody Specificity and Quality: Ensure you are using a high-quality antibody specific for the acetylated form of the protein of interest (e.g., acetyl-SMC3, a known HDAC8 substrate, or acetyl-Histone H3/H4).[5][10]
-
Insufficient Inhibition: As mentioned in Q2, you may need to optimize the concentration and incubation time of this compound.
-
Loading Controls: Use a total protein stain or an antibody against the total (unmodified) protein as a loading control to ensure equal protein loading across lanes. For histones, total Histone H3 is a common loading control.
-
Sample Preparation: Prepare fresh cell lysates and include protease and phosphatase inhibitors in your lysis buffer.
-
Q5: this compound is inducing autophagy in my cells. Is this expected, and how does it relate to apoptosis?
A5: Yes, some HDAC inhibitors have been shown to induce autophagy.[6] The interplay between autophagy and apoptosis can be complex and cell-type dependent. Autophagy can sometimes act as a pro-survival mechanism, and its inhibition can enhance apoptosis.[6]
-
Experimental Suggestion: To investigate the role of autophagy, you can co-treat cells with this compound and an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) and assess the impact on apoptosis.[6]
Quantitative Data Summary
The following tables summarize quantitative data for selective HDAC8 inhibitors from various cell-based assays. Note that "this compound" is a general name, and the specific activities can vary between different chemical entities falling under this classification. The data presented here are for representative selective HDAC8 inhibitors.
Table 1: In Vitro Inhibitory Activity of HDAC8-IN-1
| Parameter | Value | Reference |
| IC50 (HDAC8) | 27.2 nM | [1][2] |
Table 2: Antiproliferative Activity of Selective HDAC8 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| HMC | MCF-7 (Breast Cancer) | MTT | 7.7 µM | [6] |
| HMC | MDA-MB-231 (Breast Cancer) | MTT | 9.5 µM | [6] |
| PCI-34051 | Jeko-1 (Mantle Cell Lymphoma) | Cell Viability | 3.4 µM | [5] |
| PCI-34051 | Granta-519 (Mantle Cell Lymphoma) | Cell Viability | 4.4 µM | [5] |
| PCI-34051 | Z138 (Mantle Cell Lymphoma) | Cell Viability | 7.2 µM | [5] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the inhibitor and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Acetylated Proteins
This protocol is for detecting changes in the acetylation status of HDAC8 substrates.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Sodium Butyrate).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-SMC3 or anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C.[11]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total protein or a housekeeping protein like GAPDH or β-actin).
3. Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
Visualizations
Caption: HDAC8 inhibition by this compound leads to increased acetylation of substrates like SMC3 and p53, resulting in cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for evaluating the effects of this compound on cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. HDAC8-IN-1 | HDAC | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase 8 inhibition suppresses mantle cell lymphoma viability while preserving natural killer cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis and Autophagy in Breast Cancer Cells by a Novel HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to HDAC8-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing resistance to HDAC8-IN-1 in cancer cell lines.
Troubleshooting Guides
This section addresses common issues encountered during experiments with HDAC8-IN-1, offering potential causes and solutions in a question-and-answer format.
Issue 1: Decreased Sensitivity or Acquired Resistance to HDAC8-IN-1
Question: My cancer cell line, which was initially sensitive to HDAC8-IN-1, now shows a decreased response or has become completely resistant. What are the possible reasons and how can I investigate this?
Answer:
Decreased sensitivity or acquired resistance to HDAC8-IN-1 can arise from various molecular changes within the cancer cells. Here are the primary potential mechanisms and how to investigate them:
-
Upregulation of Pro-Survival Signaling Pathways: Cancer cells can compensate for HDAC8 inhibition by activating alternative signaling pathways that promote survival and proliferation. A key pathway implicated in resistance to HDAC inhibitors is the PI3K/AKT pathway.[1][2]
-
Troubleshooting:
-
Western Blot Analysis: Perform western blotting to assess the phosphorylation status of key proteins in the AKT pathway (e.g., p-AKT Ser473). An increase in the levels of phosphorylated AKT in resistant cells compared to sensitive parental cells would suggest the activation of this pathway.
-
Combination Therapy: Consider co-treating the resistant cells with HDAC8-IN-1 and a PI3K/AKT pathway inhibitor to see if sensitivity can be restored.
-
-
-
Alterations in Apoptotic Machinery: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[3][4]
-
Troubleshooting:
-
Western Blot Analysis: Profile the expression levels of key Bcl-2 family proteins in both sensitive and resistant cells. An increased ratio of anti-apoptotic to pro-apoptotic proteins in resistant cells is a common resistance mechanism. Also, assess the cleavage of caspase-3 and PARP, which are markers of apoptosis.[5]
-
BH3 Mimetics: Test the efficacy of combining HDAC8-IN-1 with BH3 mimetics, which are drugs that inhibit anti-apoptotic Bcl-2 family proteins.
-
-
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.
-
Troubleshooting:
-
Gene Expression Analysis: Use qRT-PCR to compare the mRNA levels of common ABC transporter genes (e.g., ABCB1/MDR1, ABCC1, ABCG2) between sensitive and resistant cells.
-
Efflux Pump Inhibitors: Use known inhibitors of ABC transporters in combination with HDAC8-IN-1 to determine if this restores sensitivity.
-
-
-
Epigenetic Compensation: Cells may develop resistance by altering the expression or activity of other HDAC isoforms or other epigenetic modifiers to compensate for the inhibition of HDAC8.[6]
-
Troubleshooting:
-
HDAC Activity Assay: Compare the total HDAC activity in nuclear extracts from sensitive and resistant cells.
-
Expression Profiling: Analyze the expression of other HDAC isoforms at the mRNA and protein level.
-
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
Question: I am observing high variability in my cell viability assays when treating with HDAC8-IN-1. What could be the cause and how can I improve reproducibility?
Answer:
Inconsistent results in cell viability assays can be due to several experimental factors. Here are some common causes and troubleshooting tips:
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Ensure that cells are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug responses.
-
Seeding Density: Optimize the initial cell seeding density to ensure that cells are in the logarithmic growth phase during the drug treatment period. Over-confluent or sparse cultures can respond differently to treatment.
-
-
Drug Preparation and Handling:
-
Stock Solution Stability: Prepare fresh dilutions of HDAC8-IN-1 from a validated, aliquoted stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells. Include a vehicle-only control in all experiments.
-
-
Assay Protocol:
-
Incubation Time: Use a consistent incubation time for the drug treatment.
-
Assay Linearity: Ensure that the cell number is within the linear range of the chosen viability assay (e.g., MTT, resazurin).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HDAC8-IN-1?
A1: HDAC8-IN-1 is a selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC.[7] HDACs are enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins.[8] By inhibiting HDAC8, HDAC8-IN-1 leads to an accumulation of acetylated proteins, which can alter gene expression and affect various cellular processes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[8]
Q2: How can I confirm that HDAC8-IN-1 is inhibiting its target in my cells?
A2: You can confirm the target engagement of HDAC8-IN-1 through the following methods:
-
Western Blot for Acetylated Substrates: A direct downstream target of HDAC8 is the cohesin subunit SMC3. Treatment with an HDAC8 inhibitor should lead to an increase in the acetylation of SMC3.[9] You can perform a western blot to detect acetylated SMC3 levels. An increase in acetylated SMC3 upon treatment with HDAC8-IN-1 indicates target engagement.
-
HDAC Activity Assay: You can perform an in vitro HDAC activity assay using nuclear extracts from cells treated with HDAC8-IN-1 to demonstrate a reduction in HDAC activity.[10][11]
Q3: What are some potential combination therapies to overcome resistance to HDAC8-IN-1?
A3: Based on the known mechanisms of resistance, several combination strategies can be explored:
| Combination Agent | Rationale |
| PI3K/AKT Inhibitors | To counteract the activation of this pro-survival signaling pathway.[1][2] |
| BH3 Mimetics (e.g., Venetoclax) | To overcome resistance mediated by the upregulation of anti-apoptotic Bcl-2 family proteins.[3] |
| Other Chemotherapeutic Agents (e.g., Paclitaxel, Doxorubicin) | HDAC inhibitors have been shown to sensitize cancer cells to conventional chemotherapy.[1] |
| BRAF/MEK Inhibitors (in relevant cancer types like melanoma) | HDAC8 has been implicated in resistance to MAPK pathway inhibitors.[1] |
Q4: Are there any known biomarkers that predict sensitivity to HDAC8 inhibitors?
A4: While research is ongoing, high expression levels of HDAC8 in some cancers, such as neuroblastoma, have been associated with poor prognosis and may indicate a potential dependency on HDAC8 activity, suggesting sensitivity to its inhibition.[6] Further investigation within your specific cancer model is recommended.
Experimental Protocols
1. Cell Viability Assay (Resazurin Reduction Assay)
This protocol is for assessing cell viability in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of HDAC8-IN-1. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Resazurin Addition: Prepare a working solution of resazurin and add it to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Western Blot for Apoptosis Markers
This protocol outlines the steps for detecting cleaved caspase-3 and cleaved PARP.[12][13]
-
Protein Extraction: After drug treatment, collect both adherent and floating cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
3. HDAC Activity Assay (Fluorometric)
This protocol provides a general workflow for measuring HDAC activity in nuclear extracts.[10][11][14][15]
-
Nuclear Extraction: Prepare nuclear extracts from treated and untreated cells.
-
Assay Preparation: In a 96-well plate, add nuclear extract, assay buffer, and the fluorogenic HDAC substrate. Include a well with a known HDAC inhibitor (e.g., Trichostatin A) as a negative control.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Developer Addition: Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify HDAC activity relative to the control.
Visualizations
Caption: Troubleshooting workflow for HDAC8-IN-1 resistance.
Caption: HDAC8 signaling and resistance pathways.
References
- 1. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
Technical Support Center: Minimizing Off-Target Effects of HDAC8-IN-8
Welcome to the technical support center for HDAC8-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is selectivity important?
This compound is a chemical probe designed to be a selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2] HDAC8 is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[3][4] Selectivity is crucial because the HDAC enzyme family has several isoforms with high structural similarity in their active sites.[5][6] Non-selective inhibition can lead to off-target effects, where the inhibitor interacts with other HDAC isoforms or unrelated proteins, potentially causing misleading experimental results, cellular toxicity, or other unintended biological consequences.[7]
Q2: What are the known substrates of HDAC8, and how can this information help in designing my experiment?
HDAC8 is known to deacetylate both histone and non-histone proteins. Its substrates include:
-
Histones: Primarily H3K9ac and H3K27ac.[3]
-
Non-histone proteins:
Understanding the substrate profile of HDAC8 allows for the design of more specific assays. For instance, you can monitor the acetylation status of a known specific substrate (e.g., SMC3) to confirm on-target HDAC8 inhibition, while simultaneously monitoring the acetylation of substrates of other HDACs (like α-tubulin for HDAC6) to assess off-target activity.
Q3: How can I proactively minimize off-target effects in my experimental design?
To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target proteins.
-
Employ a Structurally Unrelated Control Inhibitor: Use another well-characterized, selective HDAC8 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to HDAC8 inhibition and not an artifact of the chemical structure of this compound.
-
Utilize Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce HDAC8 expression. If the phenotype observed with this compound is recapitulated by HDAC8 knockdown, it provides strong evidence for an on-target effect.
-
Perform Rescue Experiments: In a system where HDAC8 has been knocked down or knocked out, reintroducing a wild-type or inhibitor-resistant mutant of HDAC8 can help to distinguish on-target from off-target effects.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
Issue 1: Unexpected or inconsistent cellular phenotype.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to HDAC8 in your cellular model.
-
Assess Selectivity: Perform a selectivity profiling assay (e.g., in-vitro enzymatic assay against a panel of HDAC isoforms) to determine the IC50 values of this compound for other HDACs.
-
Analyze Substrate Acetylation: Use an in-cell western blot or similar technique to measure the acetylation levels of specific substrates for HDAC8 and other HDAC isoforms. An increase in the acetylation of a non-HDAC8 substrate would indicate off-target activity.
-
Dose-Response Analysis: Perform a careful dose-response experiment to ensure you are using the lowest effective concentration of the inhibitor.
-
Issue 2: High background or no signal in an HDAC activity assay.
-
Possible Cause: Issues with assay components or experimental setup.
-
Troubleshooting Steps:
-
Check Reagent Integrity: Ensure that the HDAC8 enzyme is active and the substrate is not degraded.
-
Optimize Assay Conditions: Verify that the buffer conditions (pH, salt concentration) are optimal for HDAC8 activity.
-
Control for Compound Interference: Test whether this compound interferes with the detection method (e.g., fluorescence quenching or enhancement).
-
Review Incubation Times: Ensure sufficient incubation time for both the inhibitor with the enzyme and the enzyme with the substrate.
-
Data Presentation
The following table summarizes the inhibitory activity (IC50 in nM) of several known selective HDAC8 inhibitors against a panel of HDAC isoforms. This data can serve as a reference for understanding the desired selectivity profile for an HDAC8 inhibitor.
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 | Selectivity over HDAC1 (fold) | Selectivity over HDAC6 (fold) |
| PCI-34051 | >20,000 | >10,000 | >10,000 | 2,900 | 10 | >10,000 | >2000 | 290 |
| Compound 2 (Cpd2) | >30,000 | - | - | 7,500 | 40 | - | >750 | 187.5 |
| OJI-1 | 4,300 | - | - | 1,200 | 0.8 | - | 5375 | 1500 |
Data compiled from multiple sources.[2][5][9] Note that IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro HDAC Selectivity Profiling (Fluorogenic Assay)
Objective: To determine the IC50 values of this compound against a panel of recombinant human HDAC isoforms.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant HDAC enzyme, its specific fluorogenic peptide substrate, and assay buffer.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent signal. Incubate at room temperature for 15-30 minutes.
-
Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each HDAC isoform by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to and stabilizes HDAC8 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or a specific concentration of this compound for a predetermined time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification: Analyze the amount of soluble HDAC8 in the supernatant using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble HDAC8 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
Caption: HDAC8 deacetylates histone and non-histone substrates in the nucleus and cytoplasm.
Caption: A logical workflow for troubleshooting and identifying off-target effects of this compound.
References
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. Development of a Potent and Selective HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HDAC8 Substrates: Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
proper storage and handling of HDAC8-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of HDAC8-IN-1.
Frequently Asked Questions (FAQs)
Q1: How should HDAC8-IN-1 be stored upon receipt?
A1: Proper storage is crucial to maintain the stability and activity of HDAC8-IN-1. Storage conditions differ for the compound in its solid (powder) form versus when it is in a solvent.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years[2] |
| -20°C | 1 year[2] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q2: How do I reconstitute HDAC8-IN-1?
A2: HDAC8-IN-1 is soluble in various organic solvents. The choice of solvent will depend on the downstream application (in vitro or in vivo).
| Solvent | Maximum Solubility | Notes |
| DMSO | 55 mg/mL (159.24 mM)[1] | Sonication is recommended to aid dissolution.[1] For in vitro stock solutions, you can warm and heat to 60°C. |
For in vivo applications, co-solvents are typically required. Here are some recommended formulations:
-
Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Solubility is ≥ 2.5 mg/mL (7.24 mM).[2]
-
Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in Saline). Solubility is ≥ 2.5 mg/mL (7.24 mM).[2]
-
Protocol 3: 10% DMSO + 90% Corn Oil. Solubility is ≥ 2.5 mg/mL (7.24 mM).[2]
When preparing these formulations, add the solvents sequentially and ensure the solution is clear before adding the next solvent. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[2] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Q3: What is the IC50 of HDAC8-IN-1?
A3: The half-maximal inhibitory concentration (IC50) of HDAC8-IN-1 is 27.2 nM.[1][2]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with HDAC8-IN-1.
Issue 1: High background signal in my no-enzyme control wells during an HDAC activity assay.
-
Possible Cause: Substrate instability. The assay substrate may be spontaneously hydrolyzing.
-
Solution: Ensure the substrate is stored correctly and prepare it fresh for each experiment.[3]
-
-
Possible Cause: Contaminated reagents. Assay buffers or other reagents might be contaminated with enzymes that can act on the substrate.
-
Solution: Use high-purity reagents and prepare dedicated solutions for your HDAC assays.[3]
-
-
Possible Cause: Autofluorescence of the test compound. HDAC8-IN-1 itself might be fluorescent at the wavelengths used in your assay.
-
Solution: Run a control with only the compound and assay buffer to check for autofluorescence.
-
Issue 2: My positive control inhibitor (e.g., Trichostatin A) is not showing any inhibition in my HDAC activity assay.
-
Possible Cause: Incorrect enzyme or substrate combination.
-
Solution: Ensure that the specific HDAC isoform you are using is sensitive to the positive control inhibitor and that the substrate is appropriate for that enzyme.[3]
-
-
Possible Cause: Insufficient incubation time. The pre-incubation time of the enzyme with the inhibitor may not be long enough.
-
Solution: Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.[3]
-
-
Possible Cause: Inactive enzyme. The HDAC enzyme may have lost its activity.
-
Solution: Verify the enzyme's activity using a standard activity assay before performing inhibition studies.[3]
-
Issue 3: High variability between replicate wells in my cell-based assays.
-
Possible Cause: Pipetting inaccuracy.
-
Solution: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.[3]
-
-
Possible Cause: Inadequate mixing.
-
Solution: Gently mix the plate after each reagent addition.[3]
-
-
Possible Cause: Edge effects. Evaporation from the outer wells of a microplate can concentrate reagents.
-
Solution: To mitigate this, avoid using the outermost wells or fill them with a buffer or water.[3]
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Maintain a consistent temperature throughout the assay. Pre-warm reagents and the plate reader to the desired assay temperature.[3]
-
Issue 4: High levels of cell death observed after treatment with HDAC8-IN-1.
-
Possible Cause: Inhibitor concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations, including those below the reported IC50 value.[4]
-
-
Possible Cause: Prolonged exposure to the inhibitor.
-
Solution: Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[4]
-
-
Possible Cause: Solvent toxicity. The solvent (e.g., DMSO) may be toxic to your cells at the concentration used.
-
Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a solvent-only control.[4]
-
Experimental Protocols
1. In Vitro HDAC Activity Assay
This protocol provides a general framework for measuring HDAC activity in the presence of an inhibitor.
-
Prepare Reagents:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC8 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC8-IN-1 and a positive control inhibitor (e.g., Trichostatin A).
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A).
-
-
Assay Procedure:
-
Add HDAC Assay Buffer, HDAC8-IN-1 (at various concentrations), or the positive control inhibitor to the wells of a 96-well plate.
-
Add the diluted HDAC8 enzyme to the appropriate wells.
-
Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 37°C) for a predetermined time to allow for binding.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for an optimized duration (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of HDAC8-IN-1 and determine the IC50 value.
-
2. Cell Viability (MTS) Assay
This protocol is for assessing the effect of HDAC8-IN-1 on cell viability.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of HDAC8-IN-1 in DMSO.
-
Perform serial dilutions of HDAC8-IN-1 in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO at the same concentration as the highest HDAC8-IN-1 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of HDAC8-IN-1.
-
Incubate the plate for the desired time period (e.g., 48 to 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of HDAC8 by HDAC8-IN-1 leads to increased acetylation of histones and non-histone proteins like p53, resulting in altered gene expression and cellular outcomes such as apoptosis and cell cycle arrest.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for characterizing the in vitro and cell-based activity of HDAC8-IN-1.
References
Technical Support Center: Ensuring Reproducibility in HDAC8-IN-8 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing the HDAC8 inhibitor, HDAC8-IN-8. Our goal is to help you achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent enzyme.[1][2] HDACs, including HDAC8, remove acetyl groups from lysine residues on both histone and non-histone proteins.[2] This deacetylation leads to chromatin condensation and transcriptional repression.[3] By inhibiting HDAC8, this compound prevents the removal of these acetyl groups, leading to an accumulation of acetylated proteins. This can result in the reactivation of silenced genes, ultimately inducing cell cycle arrest, differentiation, or apoptosis in cancer cells.[4]
Q2: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[5] Avoid repeated freeze-thaw cycles. When preparing stock solutions, it is recommended to use dimethyl sulfoxide (DMSO).
Q3: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the effective concentration for your experimental system. Based on data for similar selective HDAC8 inhibitors, a starting concentration range of 10 nM to 10 µM is advisable. For instance, a related compound, HDAC8-IN-1, has an IC50 of 27.2 nM in cancer cell lines.[5] Another related inhibitor, HDAC8-IN-2, has IC50 values of 0.32 µM for human HDAC8.[6]
Q4: What are the known downstream effects of HDAC8 inhibition that I can use as positive controls?
Inhibition of HDAC8 has been shown to lead to the hyperacetylation of its substrates. A well-characterized non-histone substrate of HDAC8 is the structural maintenance of chromosomes 3 (SMC3) protein.[2] Therefore, an increase in acetylated SMC3 (Ac-SMC3) levels, detectable by Western blot, can serve as a reliable positive control for target engagement.[7] Additionally, inhibition of HDAC8 can affect various signaling pathways, including the p38 MAPK and AKT pathways.[4]
Troubleshooting Guides
HDAC8 Enzymatic Assay
Problem: High background fluorescence/absorbance in no-enzyme control wells.
-
Possible Cause: Substrate instability. The substrate may be hydrolyzing spontaneously.
-
Solution: Prepare fresh substrate for each experiment and store it according to the manufacturer's instructions.[8]
-
-
Possible Cause: Contaminated reagents.
-
Solution: Use high-purity reagents and dedicated buffers for your HDAC assays.[8]
-
-
Possible Cause: Autofluorescence of the test compound.
-
Solution: Run a parallel assay with this compound and the substrate but without the enzyme to measure the compound's intrinsic fluorescence.[8]
-
Problem: The positive control inhibitor (e.g., Trichostatin A) shows no or weak inhibition.
-
Possible Cause: Inactive inhibitor.
-
Solution: Ensure the positive control inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[8]
-
-
Possible Cause: Inactive HDAC8 enzyme.
-
Solution: Verify the activity of the HDAC8 enzyme using a standard activity assay before performing inhibition studies.[8]
-
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate to allow for sufficient binding.[8]
-
Problem: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes, pre-wet the tips, and ensure consistent pipetting technique, especially for small volumes.[8]
-
-
Possible Cause: Inadequate mixing.
-
Solution: Gently mix the plate after the addition of each reagent.[8]
-
-
Possible Cause: Edge effects due to evaporation.
-
Solution: Avoid using the outermost wells of the microplate or fill them with a buffer to maintain humidity.[8]
-
Cell-Based Assays (e.g., Western Blot, Cell Viability)
Problem: No or weak signal for acetylated proteins (e.g., Ac-SMC3) after this compound treatment in Western Blot.
-
Possible Cause: Insufficient inhibitor concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing an increase in acetylation.
-
-
Possible Cause: Inefficient protein extraction or sample degradation.
-
Solution: Use a lysis buffer containing protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate) to preserve protein acetylation during extraction. Keep samples on ice throughout the procedure.
-
-
Possible Cause: Poor antibody quality.
-
Solution: Use a validated antibody for the specific acetylated protein of interest. Optimize antibody concentration and incubation times.
-
Problem: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause: Cell confluency and health.
-
Solution: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density. Do not let cells become over-confluent.[9]
-
-
Possible Cause: Uneven compound distribution.
-
Solution: Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
-
Possible Cause: Off-target effects of the inhibitor.
-
Solution: While this compound is selective, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally unrelated HDAC8 inhibitor as a control.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of compounds structurally related to this compound. This data can be used as a reference for designing experiments.
| Compound | Target | IC50 | Notes |
| HDAC8-IN-1 | HDAC8 | 27.2 nM | Measured in cancer cell lines.[5] |
| HDAC8-IN-2 | hHDAC8 | 0.32 µM | Inhibits human HDAC8.[6] |
| smHDAC8 | 0.27 µM | Inhibits Schistosoma mansoni HDAC8.[6] | |
| PCI-34051 | HDAC8 | 10 nM | A well-characterized, potent, and specific HDAC8 inhibitor often used as a reference compound.[7] |
| Trichostatin A | Pan-HDAC | ~0.35 µM (for HDAC8) | A commonly used pan-HDAC inhibitor for positive control experiments.[1] |
Experimental Protocols
HDAC8 Enzymatic Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available HDAC8 fluorogenic assay kits.
Materials:
-
Recombinant human HDAC8 enzyme
-
HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Developer solution (containing Trypsin and a pan-HDAC inhibitor)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, diluted this compound or control inhibitor, and recombinant HDAC8 enzyme. Include wells for "no enzyme" (blank) and "vehicle control" (100% activity).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HDAC8 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control after subtracting the blank reading.
Western Blot for Acetylated SMC3
Materials:
-
Cell culture reagents
-
This compound
-
RIPA Lysis Buffer supplemented with protease and HDAC inhibitors (e.g., 1 µM Trichostatin A, 10 mM sodium butyrate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-SMC3, anti-SMC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-acetyl-SMC3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total SMC3 and a loading control (e.g., GAPDH) to ensure equal loading.
Cell Viability Assay (MTT or similar)
Materials:
-
Cell culture reagents
-
This compound
-
96-well clear-bottom plates
-
MTT reagent (or other viability reagent like CellTiter-Glo)
-
Solubilization solution (for MTT)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical flow for troubleshooting common issues in this compound experiments.
References
- 1. Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC8 as an emerging target in drug discovery with special emphasis on medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HDAC8-IN-1 | HDAC | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone deacetylase 8 inhibition suppresses mantle cell lymphoma viability while preserving natural killer cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with HDAC8-IN-1 Precipitation
Welcome to the technical support center for HDAC8-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in cell culture media.
Troubleshooting Guide
This guide provides solutions to specific precipitation issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | High Final Concentration: The concentration of HDAC8-IN-1 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It's crucial to first determine the maximum soluble concentration in your specific media.[1] |
| (Compound "crashes out" upon addition to media) | Rapid Dilution/Solvent Shock: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes the compound to rapidly fall out of solution.[1] | Perform serial dilutions. First, create an intermediate dilution of the stock in pre-warmed (37°C) media. Add the compound solution dropwise while gently swirling or vortexing the media.[1] |
| Low Media Temperature: Adding the compound to cold media significantly decreases its solubility.[1] | Always use media that has been pre-warmed to 37°C before adding the compound.[1][2] | |
| High Final DMSO Concentration: The percentage of DMSO in the final culture medium is too high, which can be toxic to cells and affect compound solubility. | Ensure the final DMSO concentration in your culture media is well below 0.5%, with <0.1% being ideal for most cell lines. | |
| Precipitation Over Time | Media Evaporation: In long-term experiments, evaporation can increase the compound's concentration beyond its solubility limit.[1] | Ensure proper incubator humidification. For long-term cultures, consider using low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| (Precipitate forms in the incubator after hours or days) | Temperature Fluctuations: Repeatedly removing the culture vessel from the stable 37°C environment can cause temperature cycling, affecting solubility.[1] | Minimize the time your cultures are outside the incubator. If frequent observation is needed, use a microscope equipped with an incubator chamber.[1] |
| Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components over time, leading to precipitation.[2][3] | Test the compound's stability in your complete media over the full duration of your experiment. Sometimes, reducing the serum concentration (if possible for your cells) can help. | |
| Precipitation After Freeze-Thaw | Poor Low-Temperature Solubility: The compound is less soluble at low temperatures and has precipitated out of the stock solution during freezing.[2] | Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved.[2] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Solubility in DMSO | ≥ 50 mg/mL (144.76 mM)[4][5] | Sonication and warming to 60°C may be required for complete dissolution.[4][5][6] Use newly opened, anhydrous DMSO as the product is hygroscopic.[4] |
| IC₅₀ | 27.2 nM[4][7] | The half maximal inhibitory concentration against HDAC8. |
| Typical Working Concentration | 200 nM - 20 µM[4][8] | Effective concentrations can be cell-line dependent. A dose-response experiment is recommended. |
| Recommended Final DMSO % in Media | < 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be toxic to cells and cause artifacts. |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years.[4] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of HDAC8-IN-1 Stock Solution
Objective: To prepare a high-concentration, fully dissolved stock solution of HDAC8-IN-1.
Materials:
-
HDAC8-IN-1 powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Bring the HDAC8-IN-1 vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add 289.53 µL of DMSO per 1 mg of HDAC8-IN-1 (Molecular Weight: 345.39).[7]
-
Vortex the tube vigorously until the powder is fully dissolved.
-
If dissolution is difficult, brief sonication or warming the solution to 37-60°C can aid the process.[4][5][6]
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C.[4]
Protocol 2: Diluting HDAC8-IN-1 into Cell Culture Media
Objective: To add HDAC8-IN-1 to cell culture media while minimizing the risk of precipitation.
Procedure:
-
Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath. Working with cold media is a common cause of precipitation.[1]
-
Thaw a single-use aliquot of your HDAC8-IN-1 DMSO stock solution and warm it to room temperature.
-
Perform an intermediate dilution. Pipette the required volume of pre-warmed media into a sterile tube.
-
Add the required volume of the DMSO stock solution to the tube of pre-warmed media. Crucially, add the stock solution dropwise directly into the media while gently vortexing or swirling the tube. This gradual dilution prevents solvent shock.[1]
-
Example for a 10 µM final concentration from a 10 mM stock (1:1000 dilution): Add 5 µL of the 10 mM stock to 4995 µL of pre-warmed media. This keeps the final DMSO concentration at 0.1%.
-
-
Visually inspect the final working solution. It should be clear. If it appears cloudy or contains a precipitate, the concentration may be too high for your specific media conditions.
-
Immediately add the final working solution to your cell culture plates.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for HDAC8-IN-1 precipitation.
Caption: Simplified mechanism of action for HDAC8 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving HDAC8-IN-1? A: The recommended solvent is dimethyl sulfoxide (DMSO). HDAC8-IN-1 is highly soluble in DMSO, reaching concentrations of 50 mg/mL or higher, though this may require warming and sonication to fully dissolve.[4][5][6]
Q2: How should I store my HDAC8-IN-1 stock solution? A: For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[4] It is critical to aliquot the stock to avoid multiple freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[2]
Q3: Can I use HDAC8-IN-1 in serum-free media? A: Yes, but precipitation might be more likely. Serum proteins can sometimes help to stabilize hydrophobic compounds in solution. If you are using serum-free media, it is especially important to pre-warm the media and perform a gradual, stepwise dilution as described in the protocol above. You may also need to use a lower final concentration of the compound.
Q4: My media turned cloudy after adding the compound. Is this precipitation or contamination? A: Cloudiness can indicate either fine particulate precipitation or microbial contamination.[2][9] To distinguish between them, take a small sample of the media and examine it under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while bacterial or yeast contamination will show characteristic microbial shapes, which may be motile.[2] If contamination is suspected, discard the culture and review your sterile technique.[2][3]
Q5: What is the mechanism of action for HDAC8? A: Histone deacetylase 8 (HDAC8) is a class I HDAC enzyme that removes acetyl groups from lysine residues on both histone and non-histone proteins.[10][11] This deacetylation process is involved in chromatin condensation and the regulation of gene expression. By inhibiting HDAC8, compounds like HDAC8-IN-1 cause an accumulation of acetylated proteins, which can lead to outcomes such as cell cycle arrest and apoptosis in cancer cells.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HDAC8-IN-1 - Immunomart [immunomart.com]
- 6. HDAC8-IN-1 | HDAC | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. HDAC8 Deacetylates HIF-1α and Enhances Its Protein Stability to Promote Tumor Growth and Migration in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
best practices for dissolving HDAC8-IN-8 powder
A Note on Compound Nomenclature: Initial searches for "HDAC8-IN-8" did not yield specific results. Based on available data for similar compounds, it is highly probable that this is a typographical error and the intended compound is HDAC8-IN-1 . The following information is based on the properties and handling procedures for HDAC8-IN-1.
Troubleshooting Guides
This section provides solutions to common issues encountered when dissolving and handling HDAC8-IN-1 powder.
Issue: Powder is not dissolving or is precipitating out of solution.
If you are experiencing difficulty in dissolving HDAC8-IN-1, or if the compound is precipitating after initial dissolution, please follow the troubleshooting workflow below.
Experimental Protocols
Detailed Methodology for Preparing a Concentrated Stock Solution in DMSO
-
Preparation : Allow the vial of HDAC8-IN-1 powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing : Accurately weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition : Using a calibrated micropipette, add the appropriate volume of fresh, anhydrous Dimethyl Sulfoxide (DMSO) to the powder to achieve the desired concentration.[1]
-
Dissolution :
-
Confirmation : Visually inspect the solution to ensure it is clear and all particles have dissolved.
-
Storage : Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C.[5][6]
Data Presentation
Solubility of HDAC8-IN-1
The following table summarizes the solubility of HDAC8-IN-1 in various solvents. It is crucial to use this data as a guideline and perform small-scale tests to confirm solubility in your specific experimental conditions.
| Solvent/Formulation | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50-55 mg/mL (approx. 145-159 mM) | Ultrasonic treatment, and/or warming to 60°C is recommended to aid dissolution.[2][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (approx. 7.24 mM) | For in vivo use. Solvents should be added sequentially.[2][4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (approx. 7.24 mM) | Alternative in vivo formulation.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (approx. 7.24 mM) | Alternative in vivo formulation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of HDAC8-IN-1?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of HDAC8-IN-1.[2][4] It is advisable to use a fresh, anhydrous stock of DMSO, as absorbed moisture can affect the solubility and stability of the compound.[1]
Q2: My HDAC8-IN-1 precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue for hydrophobic compounds. To prevent precipitation upon dilution, it is best to first make intermediate serial dilutions of your concentrated stock in DMSO.[1] Then, add the final, more diluted DMSO sample to your aqueous buffer or incubation medium.[1] This helps to keep the compound in solution. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: How should I store the solid HDAC8-IN-1 powder?
A3: The solid powder should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[2][5]
Q4: What are the recommended storage conditions for HDAC8-IN-1 stock solutions?
A4: Stock solutions of HDAC8-IN-1 in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[5]
Q5: Can I heat the solution to help dissolve the powder?
A5: Yes, gentle warming can be used to aid dissolution. For HDAC8-IN-1 in DMSO, heating to 60°C has been noted to help.[4] However, it is crucial to avoid excessive or prolonged heating, which could lead to compound degradation. Always monitor the solution and use the lowest effective temperature.
Q6: What should I do if I'm still having trouble dissolving the compound after following the protocol?
A6: If dissolution issues persist after vortexing, sonication, and gentle warming, verify the purity and age of your solvent, as contaminants or absorbed water in DMSO can hinder solubility.[7] If problems continue, it is recommended to contact the supplier's technical support for further assistance.
References
Validation & Comparative
A Comparative Guide to HDAC8 Inhibitors: HDAC8-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 8 (HDAC8) is a class I histone deacetylase that has emerged as a significant therapeutic target in oncology and other diseases. Its unique structural and functional characteristics distinguish it from other HDAC isoforms, making the development of selective inhibitors a key focus for precision medicine. This guide provides an objective comparison of HDAC8-IN-1 against other notable HDAC8 inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Performance Comparison of HDAC8 Inhibitors
The efficacy of an HDAC inhibitor is primarily determined by its potency (often measured as the half-maximal inhibitory concentration, or IC50) and its selectivity for the target isoform over others. High selectivity is crucial for minimizing off-target effects and associated toxicities.
This section compares the in vitro potency and selectivity of HDAC8-IN-1 with the well-characterized selective inhibitor PCI-34051, and the pan-HDAC inhibitors Trichostatin A (TSA) and Vorinostat (SAHA).
| Inhibitor | HDAC8 IC50 (nM) | Selectivity Profile (IC50 in nM for other HDACs) |
| HDAC8-IN-1 | 27.2 | Selective for HDAC8 over HDAC1, HDAC2, HDAC3, HDAC4, HDAC6, HDAC10, and HDAC11 (all ≥ 3,000 nM) |
| PCI-34051 | 10 | >200-fold selective over HDAC1 and HDAC6; >1000-fold selective over HDAC2, HDAC3, and HDAC10[1][2] |
| Trichostatin A (TSA) | 90 | Potent inhibitor of Class I and II HDACs (e.g., HDAC1: 0.4 nM, HDAC3: 1 nM, HDAC6: 2 nM)[3] |
| Vorinostat (SAHA) | ~2,000 | Pan-HDAC inhibitor, potent against HDAC1 (10 nM) and HDAC3 (20 nM)[4][5] |
Data Summary:
As the data indicates, both HDAC8-IN-1 and PCI-34051 exhibit high potency and selectivity for HDAC8. In contrast, Trichostatin A and Vorinostat are broad-spectrum inhibitors with high potency against multiple HDAC isoforms, making them less suitable for studies requiring specific inhibition of HDAC8.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed protocols for key assays are provided below.
HDAC8 Enzymatic Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HDAC8.
Materials:
-
Recombinant Human HDAC8 enzyme
-
HDAC8 fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (dissolved in DMSO)
-
Trichostatin A (as a positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Trichostatin A) in Assay Buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC8 enzyme, and Assay Buffer to a final volume of 50 µL.
-
Initiate the reaction by adding 50 µL of the HDAC8 fluorometric substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of HDAC8 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., T-cell lymphoma, neuroblastoma)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6][7]
Western Blot Analysis for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones or other proteins following treatment with HDAC inhibitors.
Materials:
-
Cells treated with HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.[2][8]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in evaluating HDAC8 inhibitors and their biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for the evaluation of HDAC8 inhibitors.
Caption: Simplified signaling pathways affected by HDAC8 inhibition.
Conclusion
The selection of an appropriate HDAC8 inhibitor is critical for achieving specific and reliable experimental outcomes. For researchers focusing on the distinct roles of HDAC8, selective inhibitors such as HDAC8-IN-1 and PCI-34051 offer significant advantages over pan-HDAC inhibitors by minimizing confounding effects from the inhibition of other HDAC isoforms. This guide provides the necessary data and protocols to make an informed decision and to design robust experiments for the investigation of HDAC8 function and the development of novel therapeutics.
References
- 1. abcam.com [abcam.com]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 4. Reversible acetylation of HDAC8 regulates cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of HDAC8-IN-1 and PCI-34051: Efficacy and Mechanistic Insights
In the landscape of epigenetic modulators, selective inhibitors of histone deacetylase 8 (HDAC8) have emerged as promising therapeutic agents, particularly in oncology. Among these, HDAC8-IN-1 and PCI-34051 are two potent and selective small molecules that have garnered significant interest within the research community. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Biochemical Potency and Selectivity
A critical aspect of a targeted inhibitor is its potency against the intended target and its selectivity over other related enzymes. Both HDAC8-IN-1 and PCI-34051 exhibit nanomolar potency against HDAC8 and high selectivity against other HDAC isoforms.
| Inhibitor | HDAC8 IC50 | Selectivity Profile (IC50) | Reference |
| HDAC8-IN-1 | 27.2 nM | ≥ 3,000 nM against HDAC1, HDAC2, HDAC3, HDAC4, HDAC6, HDAC10, and HDAC11 | [1] |
| PCI-34051 | 10 nM | >200-fold selective over HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10 | [2][3] |
Table 1: Biochemical Potency and Selectivity of HDAC8-IN-1 and PCI-34051. This table summarizes the half-maximal inhibitory concentration (IC50) of each inhibitor against HDAC8 and provides a general overview of their selectivity against other HDAC isoforms.
Cellular Efficacy: A Look at Anti-Cancer Activity
The in vitro efficacy of these inhibitors has been demonstrated in various cancer cell lines, particularly those of hematological and solid tumor origin.
| Inhibitor | Cell Line(s) | Effect | GI50/IC50/EC50 | Reference |
| HDAC8-IN-1 | A549, H1299, CL1-5 (Lung Cancer) | Cytotoxicity | 7.9 µM, 7.2 µM, 7 µM (IC50) | [1] |
| PCI-34051 | Jurkat, HuT78 (T-cell Lymphoma) | Induction of Apoptosis | 2.4 µM, 4 µM (EC50) | [3] |
| Ovarian Cancer (wild-type p53) | Suppression of cell proliferation | - | [4] | |
| Neuroblastoma | Decreased cell numbers | - | [5] |
Table 2: In Vitro Efficacy of HDAC8-IN-1 and PCI-34051 in Cancer Cell Lines. This table highlights the cellular effects of the inhibitors, including cytotoxicity and induction of apoptosis, along with the corresponding potency values in various cancer cell lines.
Mechanism of Action: Beyond Histone Deacetylation
While both compounds selectively inhibit the enzymatic activity of HDAC8, their downstream effects and mechanisms of action show some distinctions.
PCI-34051 has been shown to induce apoptosis in T-cell lymphomas through a unique pathway involving the activation of phospholipase C-gamma1 (PLCγ1) and subsequent calcium mobilization from the endoplasmic reticulum.[3] This action appears to be independent of widespread changes in histone acetylation.[6]
The precise downstream signaling pathways affected by HDAC8-IN-1 are less characterized in publicly available literature, but its cytotoxic effects in lung cancer cells suggest the induction of cell death pathways.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. PCI-34051 and its more stable variants have demonstrated anti-tumor activity in xenograft models.
A study on neuroblastoma xenografts showed that treatment with a stable variant of PCI-34051 significantly delayed tumor growth compared to the control group.[5] Furthermore, in a model of contact hypersensitivity, PCI-34051 inhibited ear swelling, demonstrating potential anti-inflammatory effects.[2] In vivo efficacy data for HDAC8-IN-1 is not as readily available in the reviewed literature.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these inhibitors, detailed protocols for key experiments are provided below.
Fluorometric HDAC8 Activity Assay
This assay is used to determine the in vitro potency of compounds against the HDAC8 enzyme.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human HDAC8 enzyme, the test inhibitor (HDAC8-IN-1 or PCI-34051) at various concentrations, a fluorogenic HDAC8 substrate (e.g., R-H-K(Ac)-K(Ac)-AFC), and developer in HDAC assay buffer.[7]
-
Reaction Initiation: In a 96-well black plate, add the HDAC8 enzyme to wells containing the test inhibitor or vehicle control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).[7]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][9]
-
Compound Treatment: Treat the cells with serial dilutions of HDAC8-IN-1 or PCI-34051 for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5 to 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50 or GI50).
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histone proteins following inhibitor treatment.
Methodology:
-
Cell Lysis and Histone Extraction: Treat cells with the HDAC inhibitor or vehicle control. Lyse the cells and extract histones, often using an acid extraction method.[12]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the BCA assay.[12]
-
SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Given the small size of histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3).[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[13]
-
Analysis: Quantify the band intensities to determine the relative change in histone acetylation levels.
Conclusion
Both HDAC8-IN-1 and PCI-34051 are potent and selective inhibitors of HDAC8 with demonstrated anti-cancer activity. PCI-34051 is more extensively characterized in the literature, with a lower IC50 value and a more elucidated, unique mechanism of action in T-cell lymphomas. It also has published in vivo efficacy data. HDAC8-IN-1 is also a potent and highly selective inhibitor, showing promise in lung cancer cell lines.
The choice between these two inhibitors will depend on the specific research question and experimental context. For studies focusing on T-cell malignancies or requiring a compound with established in vivo activity, PCI-34051 and its analogs may be the preferred choice. HDAC8-IN-1 presents a valuable tool for investigating the role of HDAC8 in lung cancer and other contexts, warranting further exploration of its mechanistic underpinnings and in vivo efficacy. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further unravel the therapeutic potential of selective HDAC8 inhibition.
References
- 1. mblbio.com [mblbio.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells [mdpi.com]
- 5. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. news-medical.net [news-medical.net]
- 14. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to HDAC8 Inhibitor Selectivity: A Comparative Analysis
For researchers and drug development professionals navigating the intricate landscape of epigenetic modulators, the selectivity of histone deacetylase (HDAC) inhibitors is a critical parameter. High selectivity for a specific HDAC isoform, such as HDAC8, is often sought to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the selectivity profile of a potent and selective HDAC8 inhibitor, PCI-34051, against other HDAC isoforms, supported by experimental data and methodologies.
Unveiling the Selectivity of HDAC8 Inhibition
Histone deacetylase 8 (HDAC8) is a class I HDAC enzyme that has emerged as a promising therapeutic target in various diseases, including cancer and developmental disorders.[1][2][3] Its unique structural features distinguish it from other class I HDACs, offering an opportunity for the design of selective inhibitors.[4][5] The development of such inhibitors is crucial for elucidating the specific biological functions of HDAC8 and for creating targeted therapies with improved safety profiles.[1][3]
To quantify the selectivity of an HDAC inhibitor, the half-maximal inhibitory concentration (IC50) is determined against a panel of HDAC isoforms. A lower IC50 value indicates higher potency. The ratio of IC50 values for other HDAC isoforms to the IC50 for the target isoform (in this case, HDAC8) provides a measure of selectivity.
Comparative Selectivity Profile of PCI-34051
PCI-34051 is a well-characterized and highly selective inhibitor of HDAC8.[4][6][7] The following table summarizes its inhibitory activity against various HDAC isoforms compared to Vorinostat (SAHA), a pan-HDAC inhibitor.
| Compound | HDAC1 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) | Selectivity for HDAC8 vs HDAC1 | Selectivity for HDAC8 vs HDAC6 |
| PCI-34051 | 4 µM | 2.9 µM | 0.01 µM | 400-fold | 290-fold |
| Vorinostat (SAHA) | ~0.18 µM | ~0.01 µM | ~2 µM | 0.09-fold | 0.005-fold |
Data compiled from multiple sources.[4][6][7][8] Note that IC50 values can vary depending on the specific assay conditions.
As the data illustrates, PCI-34051 demonstrates remarkable selectivity for HDAC8, with IC50 values in the nanomolar range, while exhibiting significantly lower potency against other HDAC isoforms like HDAC1 and HDAC6.[4][6] In contrast, Vorinostat inhibits a broad range of HDACs with varying potencies, highlighting its pan-inhibitory nature.[9]
Experimental Methodologies for Determining HDAC Inhibitor Selectivity
The determination of HDAC inhibitor selectivity relies on robust and reproducible experimental protocols. Both biochemical and cell-based assays are commonly employed.
Biochemical Assays
Biochemical assays utilize purified recombinant HDAC enzymes and a fluorogenic or luminogenic substrate.[9][10][11] The general workflow for such an assay is as follows:
Caption: Workflow of a typical biochemical HDAC inhibitor screening assay.
In this assay, the HDAC enzyme, the inhibitor at various concentrations, and the substrate are incubated together. The enzyme deacetylates the substrate, and a subsequent reaction with a developer reagent generates a fluorescent or luminescent signal that is proportional to the enzyme's activity. The presence of an inhibitor reduces this signal, allowing for the calculation of the IC50 value.[10][12]
Cell-Based Assays
Cell-based assays measure the activity of HDACs within a cellular context.[13][14][15][16] These assays often use cell lines with endogenous or overexpressed HDACs and a cell-permeable substrate.
Caption: General workflow for a cell-based HDAC inhibitor selectivity assay.
This approach provides insights into the inhibitor's activity in a more physiologically relevant environment, taking into account factors like cell permeability and metabolism.[10] Often, these assays are multiplexed with cell viability assays to assess the cytotoxic effects of the compound.[10]
The Mechanism of HDAC8 Inhibition and its Biological Implications
HDAC8 functions by removing acetyl groups from lysine residues on both histone and non-histone proteins.[2][17] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][17]
Caption: Simplified signaling pathway of HDAC8 function and its inhibition.
By selectively inhibiting HDAC8, compounds like PCI-34051 prevent the deacetylation of its substrates.[2] This leads to the accumulation of acetylated proteins, resulting in a more open chromatin structure and the activation of previously silenced genes.[2] This mechanism underlies the therapeutic potential of HDAC8 inhibitors in various diseases.
Conclusion
The development of isoform-selective HDAC inhibitors is a significant advancement in the field of epigenetics. A thorough understanding of the selectivity profile, as demonstrated here with PCI-34051, is paramount for researchers and clinicians. The use of standardized biochemical and cell-based assays is essential for generating reliable and comparable data. This guide provides a framework for evaluating and comparing the selectivity of HDAC8 inhibitors, ultimately aiding in the discovery and development of more precise and effective therapeutic agents.
References
- 1. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are HDAC8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Development of a Potent and Selective HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Histone deacetylase 8 (HDAC8) - Proteopedia, life in 3D [proteopedia.org]
A Comparative Guide to the Anticancer Effects of Selective HDAC8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of the selective histone deacetylase 8 (HDAC8) inhibitor, PCI-34051, with an alternative selective inhibitor, Cpd2. Due to the limited availability of public data on a compound specifically named "HDAC8-IN-1," this document focuses on PCI-34051 as a representative and well-characterized selective HDAC8 inhibitor. The information presented is supported by experimental data from preclinical studies to aid researchers in evaluating its potential as a therapeutic agent.
Introduction to HDAC8 Inhibition in Cancer Therapy
Histone deacetylase 8 (HDAC8) is a class I HDAC enzyme that plays a crucial role in the epigenetic regulation of gene expression. Its overexpression has been implicated in various cancers, where it contributes to tumor cell proliferation, survival, and metastasis.[1] Selective inhibition of HDAC8 has emerged as a promising therapeutic strategy to induce cancer cell death and inhibit tumor growth with potentially fewer side effects than pan-HDAC inhibitors.[2] This guide focuses on the validation of the anticancer effects of selective HDAC8 inhibitors, using PCI-34051 as the primary example.
Performance Comparison of Selective HDAC8 Inhibitors
The following tables summarize the in vitro and in vivo anticancer activities of PCI-34051 and Cpd2.
In Vitro Anticancer Activity
| Inhibitor | Assay Type | Cell Line(s) | Parameter | Value | Reference(s) |
| PCI-34051 | Enzyme Inhibition | Recombinant HDAC8 | Kᵢ | 10 nM | [3] |
| Enzyme Inhibition | Cell-free | IC₅₀ | 10 nM | [3] | |
| Growth Inhibition | OVCAR-3 (Ovarian) | GI₅₀ | 6 µM | [3] | |
| Apoptosis Induction | Jurkat (T-cell leukemia) | EC₅₀ | 2.4 µM | [3] | |
| Apoptosis Induction | HuT78 (T-cell lymphoma) | EC₅₀ | 4 µM | [3] | |
| Cpd2 | Cell Growth Inhibition | Neuroblastoma cell lines | - | Effective at 40 µM | [2] |
In Vivo Anticancer Activity
| Inhibitor | Cancer Model | Animal Model | Dosing | Key Findings | Reference(s) |
| PCI-34051 | Glioma | Mice | 40 mg/kg | Reduced tumor growth and increased mean survival time. | [4] |
| PCI-48012 (stable variant of PCI-34051) | Neuroblastoma Xenograft | Nude Mice | 40 mg/kg/day (i.p.) | Significantly decreased tumor growth. | [2] |
| Cpd2 | Neuroblastoma Xenograft | Nude Mice | Not specified | Antineuroblastoma activity. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay
Objective: To determine the concentration of the HDAC8 inhibitor that inhibits cell growth by 50% (GI₅₀).
Procedure:
-
Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the HDAC8 inhibitor (e.g., PCI-34051) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
Following incubation, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CCK-8 assay, according to the manufacturer's instructions.[5][6]
-
The absorbance or fluorescence is measured using a microplate reader.
-
The GI₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blot Analysis
Objective: To detect changes in the expression or post-translational modification of specific proteins following treatment with an HDAC8 inhibitor.
Procedure:
-
Cells are treated with the HDAC8 inhibitor or vehicle control for the desired time.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., acetylated-p53, p21, cleaved caspases) overnight at 4°C.[7][8]
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Loading controls (e.g., β-actin or GAPDH) are used to ensure equal protein loading.
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of an HDAC8 inhibitor in a preclinical animal model.
Procedure:
-
Female athymic nude mice (5-6 weeks old) are used for the study.[2]
-
A suspension of cancer cells (e.g., 2 × 10⁶ BE(2)-C neuroblastoma cells) in a suitable medium (e.g., Matrigel) is implanted subcutaneously into the flank of each mouse.[2]
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the HDAC8 inhibitor (e.g., PCI-48012 at 40 mg/kg/day) via intraperitoneal (i.p.) injection for a specified treatment period (e.g., 5 days on, 2 days off, for 2 cycles).[2] The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Mechanism of Action and Signaling Pathways
Selective inhibition of HDAC8 has been shown to induce anticancer effects through various signaling pathways, primarily leading to apoptosis and cell cycle arrest.
HDAC8-Mediated Apoptosis
Inhibition of HDAC8 can trigger the intrinsic apoptosis pathway. In T-cell lymphomas, PCI-34051 has been shown to induce caspase-dependent apoptosis.[3] This process involves the activation of phospholipase C gamma 1 (PLCγ1), leading to calcium mobilization from the endoplasmic reticulum. This, in turn, results in the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in programmed cell death. Furthermore, HDAC8 inhibition can increase the acetylation of the tumor suppressor protein p53, enhancing its stability and transcriptional activity to promote the expression of pro-apoptotic genes.[1][7]
Caption: HDAC8 inhibition induces apoptosis through p53 activation and a PLCγ1-mediated pathway.
HDAC8 and Cell Cycle Regulation
HDAC8 plays a critical role in cell cycle progression by deacetylating the cohesin subunit SMC3.[9][10] Deacetylation of SMC3 is essential for the proper dissolution of sister chromatid cohesion during mitosis. Inhibition of HDAC8 leads to the accumulation of acetylated SMC3, which can cause cell cycle arrest, typically at the G2/M phase, and ultimately inhibit cell proliferation.[1][9]
References
- 1. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversible acetylation of HDAC8 regulates cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible acetylation of HDAC8 regulates cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HDAC8-IN-1 and Pan-HDAC Inhibitors for Researchers
A deep dive into the performance, selectivity, and cellular impact of targeted versus broad-spectrum histone deacetylase inhibition.
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. While pan-HDAC inhibitors, which target a broad range of HDAC isoforms, have achieved clinical success, their utility can be hampered by off-target effects. This has fueled the development of isoform-selective inhibitors, such as those targeting HDAC8. This guide provides a comprehensive, data-driven comparison of the selective HDAC8 inhibitor, PCI-34051 (as a representative for HDAC8-IN-1), and pan-HDAC inhibitors like Vorinostat (SAHA), to aid researchers in making informed decisions for their drug development and research applications.
Performance and Selectivity: A Quantitative Comparison
The fundamental difference between HDAC8-selective inhibitors and pan-HDAC inhibitors lies in their target specificity. PCI-34051 demonstrates high selectivity for HDAC8, which is a class I HDAC.[1][2] In contrast, pan-HDAC inhibitors, such as Vorinostat and Panobinostat, inhibit multiple HDAC isoforms across different classes.[3] This broad activity can lead to a wider range of biological effects but also increases the potential for toxicity.[4]
Table 1: Inhibitor Selectivity and Potency
| Inhibitor | Type | Target HDACs | IC50/Ki (nM) | Selectivity Highlights |
| PCI-34051 | HDAC8-Selective | Primarily HDAC8 | Ki: 10 nM[1] | >200-fold selective over HDAC1 and HDAC6; >1000-fold selective over HDAC2, HDAC3, and HDAC10.[1] |
| Vorinostat (SAHA) | Pan-HDAC | Class I, II, and IV | IC50: ~410 nM (for HDAC8)[5][6] | Broadly inhibits multiple HDAC isoforms. |
| Panobinostat (LBH589) | Pan-HDAC | Class I, II, and IV | IC50: ~20 nM (in HL60 cells) | Potent pan-HDAC inhibitor. |
| Belinostat (PXD101) | Pan-HDAC | Class I and II | IC50: ~400 nM (in A2780 cells) | Broad-spectrum HDAC inhibition. |
Cellular Effects: A Head-to-Head Analysis
The differential selectivity of these inhibitors translates into distinct cellular outcomes, particularly concerning cell viability and apoptosis induction in cancer cells.
Table 2: Comparative Efficacy in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| PCI-34051 | Jurkat (T-cell leukemia) | Apoptosis (Annexin-V) | EC50 | 2.4 µM[7] |
| PCI-34051 | HuT78 (T-cell lymphoma) | Apoptosis (Annexin-V) | EC50 | 4 µM[7] |
| PCI-34051 | OVCAR-3 (Ovarian cancer) | Growth Inhibition | GI50 | 6 µM (with 15% cell death)[1] |
| PCI-34051 | A2780 (Ovarian cancer) | Cell Viability (CCK-8) | Significant decrease at 10 µM | Time- and dose-dependent decrease in viability.[8] |
| Vorinostat (SAHA) | PANC-1 (Pancreatic cancer) | Cell Viability | IC50 | ~1 µM (at 48h) |
| ACY-241 (HDAC6i) + PCI-34051 | A2780 & TOV-21G (Ovarian cancer) | Apoptosis (Annexin V/PI) | % Apoptotic Cells | Synergistic increase in apoptosis compared to single agents.[8] |
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their effects by altering the acetylation status of both histone and non-histone proteins, thereby modulating gene expression and various signaling pathways crucial for cell survival, proliferation, and death.[9]
Pan-HDAC Inhibitor Signaling
Pan-HDAC inhibitors induce widespread changes in the cellular acetylome. A key mechanism involves the acetylation and stabilization of the tumor suppressor protein p53, leading to the transcription of its target genes, such as p21, which in turn triggers cell cycle arrest or apoptosis.[9][10] They can also impact other critical pathways like the Myc, TGF-β, and TNF signaling pathways.[3]
Caption: Pan-HDAC inhibitor mechanism via p53 activation.
HDAC8-Selective Inhibitor Signaling
HDAC8-selective inhibitors like PCI-34051 have a more targeted mechanism. While they can also induce apoptosis, the pathways involved can be distinct. For instance, in T-cell lymphomas, PCI-34051 induces apoptosis through a unique pathway involving PLCγ1 activation and subsequent calcium mobilization, which is independent of T-cell receptor signaling.[11] Furthermore, HDAC8 has been shown to regulate the Wnt signaling pathway; its inhibition can lead to the downregulation of this pathway, which is often dysregulated in cancer.[12] A key non-histone target of HDAC8 is the structural maintenance of chromosome 3 (SMC3) protein, a component of the cohesin complex. Inhibition of HDAC8 leads to hyperacetylation of SMC3, which can disrupt cell cycle progression and lead to DNA damage.[4]
Caption: HDAC8-selective inhibitor mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key protocols used to evaluate and compare HDAC inhibitors.
In Vitro HDAC Inhibition Assay
This assay quantifies the inhibitory activity of a compound against a specific HDAC isoform.
-
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the purified HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme (e.g., trypsin) to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
-
Protocol Outline:
-
Add the HDAC enzyme, assay buffer, and the inhibitor (at various concentrations) to the wells of a 96-well plate.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a defined period (e.g., 30-90 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the IC50 value from the dose-response curve.
-
Caption: Workflow for in vitro HDAC inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis (Caspase-Glo® 3/7) Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence). Caspase cleavage of the substrate releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
-
Protocol Outline:
-
Seed cells in a white-walled 96-well plate and treat with the inhibitor.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence using a luminometer.
-
Conclusion
The choice between a selective HDAC8 inhibitor and a pan-HDAC inhibitor is highly dependent on the specific research question or therapeutic goal. Pan-HDAC inhibitors offer broad epigenetic modulation, which can be beneficial in cancers with dysregulation of multiple HDACs. However, this comes with a higher risk of off-target effects. Selective HDAC8 inhibitors, such as PCI-34051, provide a more targeted approach, potentially leading to a better safety profile and allowing for the dissection of the specific roles of HDAC8 in disease pathogenesis. The experimental data and protocols provided in this guide offer a framework for researchers to rationally select and evaluate the appropriate HDAC inhibitor for their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Histone deacetylase 8 inhibition suppresses mantle cell lymphoma viability while preserving natural killer cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding mechanism and distant regulation of histone deacetylase 8 by PCI-34051 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | HDAC8: A Promising Therapeutic Target for Acute Myeloid Leukemia [frontiersin.org]
Assessing the In Vivo Specificity of Selective HDAC8 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical focus in epigenetic drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects and associated toxicities observed with pan-HDAC inhibitors.[1][2][3] This guide provides a comparative assessment of the in vivo specificity of a selective HDAC8 inhibitor, using PCI-34051 as a primary example, against the non-selective inhibitor Vorinostat (SAHA). This analysis is supported by experimental data and detailed protocols to aid researchers in their evaluation of HDAC8-targeted therapies.
Comparative Analysis of HDAC8 Inhibitor Specificity
The in vivo performance of an HDAC inhibitor is critically dependent on its isoform selectivity. A highly selective inhibitor is expected to modulate the activity of its intended target with minimal impact on other HDAC isoforms, leading to a more favorable therapeutic window.
| Inhibitor | Type | Target | In Vivo Model | Key In Vivo Findings | Reference |
| PCI-34051 | Selective HDAC8 Inhibitor | HDAC8 | Neuroblastoma Xenograft | Decreased tumor growth, induced cell cycle arrest and differentiation without significant toxicity.[4] | [4] |
| Acute Myeloid Leukemia (AML) Xenograft | Profoundly diminished AML propagation and abrogated leukemia-initiating capacity of LSCs.[5] | [5] | |||
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Class I and II HDACs | Neuroblastoma Xenograft | Exhibited greater toxicity compared to selective HDAC8 inhibition in the same model.[4] | [4] |
In Vitro Selectivity Profile
While in vivo data is paramount, the in vitro selectivity profile provides a foundational understanding of an inhibitor's specificity.
| Inhibitor | HDAC8 IC50 | Selectivity vs. other HDACs | Reference |
| PCI-34051 | 10 nM | >200-fold selective over other Class I and II HDACs | [6] |
| Vorinostat (SAHA) | 410 nM | Broad activity against multiple HDAC isoforms | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo specificity studies. Below are representative protocols for assessing the in vivo efficacy and specificity of HDAC8 inhibitors.
In Vivo Xenograft Model for Neuroblastoma
-
Cell Culture: Human neuroblastoma cell lines (e.g., Kelly, SK-N-BE(2)) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunodeficient mice (e.g., NMRI-nu/nu) are used. All animal experiments are conducted in accordance with institutional guidelines.
-
Tumor Implantation: 1 x 10^7 neuroblastoma cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Inhibitor Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
PCI-34051: Administered, for example, at 40 mg/kg per day.[6]
-
Vorinostat: Administered at a dose determined by previous studies to be effective but potentially toxic.
-
Vehicle Control: The solvent used to dissolve the inhibitors is administered to the control group.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Tumor volumes are monitored throughout the study.
-
Toxicity Assessment: Animal body weight and general health are monitored daily.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained for markers of proliferation (e.g., Ki-67, phosphorylated histone H3), apoptosis (e.g., cleaved caspase-3), and differentiation (e.g., neurofilament).[6]
-
Western Blot Analysis: Tumor lysates can be analyzed for changes in protein expression, such as MYCN downregulation and p21 upregulation.[4]
-
Assessment of In Vivo Target Engagement and Specificity
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:
-
Blood and tissue samples are collected at various time points after inhibitor administration to determine drug concentration (PK).
-
Tumor and surrogate tissue (e.g., peripheral blood mononuclear cells) are analyzed for target engagement, typically by measuring the acetylation status of known HDAC8 substrates (e.g., SMC3) or downstream markers.
-
-
Off-Target Effects Analysis:
-
Histopathology: Major organs are collected at the end of the study, fixed, and examined for any signs of toxicity.
-
Complete Blood Count (CBC): Blood samples are analyzed to assess hematological toxicity.
-
Biomarker Analysis: Acetylation status of substrates for other HDAC isoforms (e.g., tubulin for HDAC6) can be measured in tumor and normal tissues to assess in vivo selectivity.
-
Visualizing Key Processes
To better understand the context and workflow of assessing HDAC8 inhibitor specificity, the following diagrams are provided.
Caption: Simplified signaling pathway of HDAC8 and its inhibition.
Caption: Experimental workflow for assessing in vivo specificity.
Conclusion
The in vivo assessment of HDAC8-IN-8, or a suitable analogue such as PCI-34051, demonstrates the potential of isoform-selective inhibitors to achieve anti-tumor efficacy with an improved safety profile compared to pan-HDAC inhibitors like Vorinostat. The data underscores the importance of a well-defined in vivo characterization strategy, incorporating robust experimental protocols and a multi-faceted analytical approach to thoroughly evaluate both on-target efficacy and potential off-target liabilities. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of epigenetic therapy.
References
- 1. Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors [usiena-air.unisi.it]
- 4. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the Translational Potential of HDAC8-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of isoform-selective histone deacetylase (HDAC) inhibitors holds significant promise for targeted therapies with improved efficacy and reduced side effects compared to pan-HDAC inhibitors. Histone deacetylase 8 (HDAC8) has emerged as a compelling target in various diseases, including cancer and parasitic infections. This guide provides a comprehensive evaluation of the translational potential of HDAC8-IN-8 by comparing its performance against other known selective HDAC8 inhibitors, PCI-34051 and NCC-149. The information presented herein is based on available data from commercial suppliers and peer-reviewed literature to aid researchers in making informed decisions for their drug discovery and development programs.
Executive Summary
This compound is a commercially available compound reported to have inhibitory activity against human HDAC8 (hHDAC8). However, based on the available data, this compound demonstrates relatively weak potency and a lack of selectivity for HDAC8 over other HDAC isoforms, particularly HDAC1 and HDAC6. In contrast, the well-characterized inhibitors PCI-34051 and NCC-149 exhibit significantly higher potency and selectivity for HDAC8. This guide presents a detailed comparison of the biochemical activity and reported cellular effects of these three compounds, along with standardized protocols for key experimental assays to facilitate independent evaluation.
Data Presentation: A Comparative Analysis of HDAC8 Inhibitors
The following table summarizes the reported biochemical potencies of this compound, PCI-34051, and NCC-149 against a panel of human HDAC isoforms.
| Compound | hHDAC8 IC50 (µM) | hHDAC1 IC50 (µM) | hHDAC6 IC50 (µM) | hHDAC2 IC50 (µM) | hHDAC3 IC50 (µM) | hHDAC10 IC50 (µM) | Data Source |
| This compound (15a) | 23.9 | 12.1 | 2.9 | - | - | - | Commercial Supplier |
| PCI-34051 | 0.01 | 4 | 2.9 | >50 | >50 | 13 | [1] |
| NCC-149 | 0.07 | 38 | 2.4 | >100 | - | - | Commercial Supplier |
Note: IC50 values can vary between different assay formats and experimental conditions. The data presented here is for comparative purposes. "-" indicates data not available.
Mandatory Visualizations
HDAC8 Signaling Pathway
The following diagram illustrates the central role of HDAC8 in deacetylating both histone and non-histone proteins, thereby influencing gene expression and other cellular processes. Key non-histone substrates of HDAC8 include SMC3, a component of the cohesin complex crucial for sister chromatid cohesion, and p53.[2][3][4] Inhibition of HDAC8 leads to the accumulation of acetylated substrates, which can trigger downstream effects such as cell cycle arrest and apoptosis.
Caption: HDAC8 deacetylates histone and non-histone proteins, regulating gene expression and cell cycle.
Experimental Workflow for Evaluating HDAC8 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of HDAC8 inhibitors, starting from initial biochemical screening to cellular and functional assays.
Caption: A typical workflow for evaluating the efficacy and selectivity of HDAC8 inhibitors.
Experimental Protocols
HDAC Enzymatic Assay (Fluorogenic)
This protocol is a standard method for determining the in vitro potency of inhibitors against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC8, HDAC1, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
Test compounds (this compound, PCI-34051, NCC-149) serially diluted in DMSO
-
384-well black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted compounds. Include a positive control (no inhibitor) and a negative control (a pan-HDAC inhibitor like Trichostatin A).
-
Add the recombinant HDAC enzyme to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., T-cell lymphoma cell line Jurkat, or neuroblastoma cell line SK-N-BE(2))
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Western Blot for SMC3 Acetylation
This protocol is used to assess the on-target activity of HDAC8 inhibitors in a cellular context by measuring the acetylation status of its key substrate, SMC3.[5][6]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetyl-SMC3, anti-total-SMC3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-SMC3 signal to total SMC3 and the loading control.
Conclusion and Translational Perspective
The evaluation of this compound in comparison to established selective HDAC8 inhibitors reveals significant differences in their translational potential. While this compound is commercially available as a research tool, its weak potency and lack of selectivity suggest that it may not be a suitable candidate for further preclinical or clinical development. Its primary utility may lie in initial exploratory studies or as a starting point for medicinal chemistry efforts to develop more potent and selective analogs.
In contrast, PCI-34051 and NCC-149 represent more promising lead compounds for targeting HDAC8. Their high potency and selectivity, coupled with demonstrated cellular activity, provide a strong rationale for their continued investigation in relevant disease models. For researchers and drug development professionals, focusing on compounds with profiles similar to PCI-34051 and NCC-149 is more likely to yield clinically translatable outcomes.
This guide underscores the importance of rigorous comparative studies in the early stages of drug discovery. By utilizing standardized experimental protocols and comparing new chemical entities against well-characterized inhibitors, the scientific community can more efficiently identify and advance promising therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC8 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Structure-based Identification of HDAC8 Non-histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of HDAC8-IN-8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like HDAC8-IN-8, a histone deacetylase inhibitor, are paramount for laboratory safety and environmental responsibility. This guide provides essential procedural steps for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing risk.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound, also known as MDK-7933 or HDAC8-IN-1 (CAS 1417997-93-3). According to the SDS from MedKoo Biosciences, this compound presents multiple hazards, including skin irritation, risk of serious eye damage, and the potential to cause allergic skin or respiratory reactions. It is also suspected of causing genetic defects and damaging fertility or the unborn child.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Respiratory protection if handling the powder outside of a certified chemical fume hood
All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[1]
Quantitative Data Summary
The following table summarizes key information for this compound, derived from supplier data sheets.
| Parameter | Value | Source |
| Synonyms | MDK-7933, WK2-16 | [2] |
| CAS Number | 1417997-93-3 | [2][3][4][5][6][7] |
| Molecular Formula | C22H19NO3 | [2][3] |
| Molecular Weight | 345.4 g/mol | [2] |
| Form | Solid | [2] |
| Storage (Solid) | -20°C | [2] |
| Solubility | Soluble in DMSO | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Solid Waste: Collect all unused or expired this compound powder, as well as any materials contaminated with the solid (e.g., weigh boats, pipette tips, gloves, and paper towels), in a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Container Management:
-
Use waste containers that are compatible with the chemical waste being collected.
-
Ensure all waste containers are kept securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to mitigate spills.
-
-
Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent (such as the one used to dissolve the compound).
-
The rinsate from the cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
After triple-rinsing and allowing the container to air dry in a ventilated area (like a fume hood), the original label must be completely defaced or removed. The container can then be disposed of as regular laboratory glass or plastic waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup, including completing any necessary forms and ensuring containers are properly labeled and sealed.
-
Experimental Protocol Reference
While this document focuses on disposal, the foundational experimental protocols involving this compound can be found in the primary literature. For instance, its synthesis and evaluation as a potent and selective HDAC8 inhibitor are detailed in publications such as ChemMedChem.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling HDAC8-IN-8
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling potent chemical compounds like HDAC8-IN-8 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient laboratory environment. By adhering to these guidelines, you can minimize risks and build a culture of safety and trust in your research endeavors.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes and aerosols of the compound. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[2] | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling the compound.[2] |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric.[2] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, particularly when handling the powder form or if there is a potential for aerosolization.[1][3] | Protects against the inhalation of fine particles.[3] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[1] | Prevents contamination of personal footwear and the laboratory environment.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
1. Preparation and Reconstitution:
-
Ensure the chemical fume hood is clean and decontaminated before starting.
-
Wear all required PPE as detailed in the table above.[2]
-
Carefully weigh the necessary amount of this compound powder.
-
To reconstitute, slowly add the appropriate solvent to the vial.
-
Securely cap the vial and mix gently until the compound is fully dissolved. Avoid vigorous shaking to prevent the formation of aerosols.[2]
2. Experimental Procedures (In-Vitro and In-Vivo):
-
Maintain the use of appropriate PPE throughout all experimental procedures.
-
Design all procedures to minimize the generation of aerosols.[2]
-
Any equipment that comes into contact with this compound must be decontaminated immediately after use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[4]
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items contaminated with this compound (e.g., gloves, pipette tips, vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][4] |
| Liquid Waste | Unused solutions of this compound and contaminated liquid media must be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain. [2] |
| Sharps | Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[2] |
All hazardous waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[2][4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
